molecular formula C12H12OS B1595729 2-[(Phenylthio)methyl]-2-cyclopenten-1-one CAS No. 76047-52-4

2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Cat. No.: B1595729
CAS No.: 76047-52-4
M. Wt: 204.29 g/mol
InChI Key: HUDFUXLPNGIURP-UHFFFAOYSA-N
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Description

2-[(Phenylthio)methyl]-2-cyclopenten-1-one is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Phenylthio)methyl]-2-cyclopenten-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Phenylthio)methyl]-2-cyclopenten-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylsulfanylmethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c13-12-8-4-5-10(12)9-14-11-6-2-1-3-7-11/h1-3,5-7H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDFUXLPNGIURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338450
Record name 2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76047-52-4
Record name 2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Approach via Morita-Baylis-Hillman Adducts

Executive Summary

This technical guide details the synthesis of 2-[(phenylthio)methyl]-2-cyclopenten-1-one , a versatile intermediate in the construction of functionalized cyclopentanoids, including prostaglandins and jasmonates. The phenylthio group serves as a strategic "chemical handle," allowing for subsequent alkylations, reductions, or oxidative eliminations to regenerate exocyclic double bonds.

The recommended synthetic pathway leverages the Morita-Baylis-Hillman (MBH) reaction to install a hydroxymethyl group at the


-position of 2-cyclopenten-1-one, followed by activation and nucleophilic displacement with thiophenol. This route is selected for its atom economy, scalability, and the avoidance of harsh metallation conditions typically required for direct enolate alkylations.
Part 1: Retrosynthetic Analysis & Strategy

The target molecule features an


-unsaturated ketone with a sulfide-bearing methylene group at the 

-position. A direct disconnection at the C-S bond suggests a nucleophilic attack of a thiophenolate anion on an electrophilic allylic species. Further disconnection of the methylene bridge reveals 2-cyclopenten-1-one and formaldehyde as the primary building blocks.

Strategic Logic:

  • C-C Bond Formation: The

    
    -functionalization of cyclic enones is most efficiently achieved via the MBH reaction, avoiding the regioselectivity issues of kinetic enolate alkylation.
    
  • Activation: The resulting MBH alcohol (allylic alcohol) is a poor leaving group. Conversion to an allylic bromide or acetate is required to facilitate the

    
     displacement by the bulky sulfur nucleophile without inducing ring polymerization.
    

Retrosynthesis Target Target: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one Precursor Precursor: 2-(Bromomethyl)-2-cyclopenten-1-one Target->Precursor C-S Disconnection (Nucleophilic Subst.) MBH_Adduct MBH Adduct: 2-Hydroxymethyl-2-cyclopenten-1-one Precursor->MBH_Adduct Functional Group Interconversion Starting Starting Materials: 2-Cyclopenten-1-one + Formaldehyde MBH_Adduct->Starting Morita-Baylis-Hillman

Figure 1: Retrosynthetic logic flow moving from the target sulfide back to commercially available starting materials.

Part 2: Experimental Protocols
Phase 1: The Morita-Baylis-Hillman Reaction

Objective: Synthesis of 2-hydroxymethyl-2-cyclopenten-1-one.[1] Rationale: Phosphine catalysts (e.g.,


) are superior to amines (DABCO) for cycloalkenones due to higher nucleophilicity, driving the reaction to completion faster and suppressing dimerization side products.

Reagents:

  • 2-Cyclopenten-1-one (1.0 equiv)

  • Formalin (37% aq. HCHO, 1.2 equiv)

  • Tributylphosphine (

    
    , 0.1 equiv)
    
  • Solvent: THF/Water (1:1) or MeOH/CHCl

    
    
    

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopenten-1-one (10 mmol) in a solvent mixture of THF and water (10 mL, 1:1 v/v).

  • Addition: Add Formalin (12 mmol) to the mixture.

  • Catalysis: Add tributylphosphine (1.0 mmol) dropwise. Caution:

    
     is pyrophoric and has a pungent odor; handle under inert atmosphere (Argon/Nitrogen).
    
  • Reaction: Stir the mixture at room temperature. Monitor via TLC (SiO

    
    , EtOAc/Hexane 1:1). Conversion is typically complete within 30–60 minutes.
    
  • Workup: Dilute with brine and extract with ethyl acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the residue via flash column chromatography (Hexane/EtOAc) to yield 2-hydroxymethyl-2-cyclopenten-1-one as a clear oil.

Key Data Point: Literature yields for this specific transformation using phosphine catalysis range from 90–97% [1].

Phase 2: Activation via Bromination

Objective: Conversion of the alcohol to 2-(bromomethyl)-2-cyclopenten-1-one. Rationale: Direct displacement of the alcohol with thiophenol under acidic conditions can lead to acid-catalyzed polymerization of the sensitive cyclopentenone ring. Converting to the bromide allows for a mild, basic displacement in the next step.

Protocol:

  • Setup: Dissolve the MBH alcohol (5 mmol) in anhydrous diethyl ether (20 mL) and cool to 0°C.

  • Bromination: Add Phosphorus Tribromide (

    
    , 2.0 mmol, 0.4 equiv) dropwise.
    
  • Reaction: Stir at 0°C for 1 hour. Monitor consumption of the alcohol by TLC.[2]

  • Workup: Quench carefully with ice water. Extract with ether, wash with saturated

    
     (to remove phosphorous acid), and brine.
    
  • Isolation: Dry over

    
     and concentrate. The allylic bromide is unstable; use immediately  in Phase 3 without extensive purification.
    
Phase 3: Thiolation (Nucleophilic Displacement)

Objective: Synthesis of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one. Rationale: Thiophenolate is a soft, potent nucleophile that will displace the bromide via an


 mechanism. The reaction must be kept at low temperature to prevent Michael addition of the thiol to the enone double bond (

).

Reagents:

  • 2-(Bromomethyl)-2-cyclopenten-1-one (freshly prepared)

  • Thiophenol (

    
    , 1.0 equiv)
    
  • Triethylamine (

    
    , 1.1 equiv) or 
    
    
    
  • Solvent: Dichloromethane (DCM) or Acetone

Protocol:

  • Preparation: In a separate flask, mix thiophenol (5 mmol) and triethylamine (5.5 mmol) in DCM (15 mL) at 0°C to generate the thiophenolate species in situ.

  • Coupling: Add the solution of crude 2-(bromomethyl)-2-cyclopenten-1-one (dissolved in 5 mL DCM) dropwise to the thiophenolate mixture at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup: Wash the reaction mixture with 1M HCl (to remove excess amine), followed by 1M NaOH (to remove unreacted thiophenol), and finally brine.

  • Purification: Dry the organic phase (

    
    ) and concentrate. Purify via flash chromatography (SiO
    
    
    
    , 10-20% EtOAc in Hexanes).
  • Product: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one is obtained as a pale yellow oil or low-melting solid.

Part 3: Mechanism & Critical Control Points

The success of this synthesis relies on controlling the chemoselectivity of the thiophenol attack. The cyclopentenone ring possesses two electrophilic sites: the allylic methylene (via


) and the 

-carbon (via Michael addition).

Mechanism Visualization:

  • MBH Step: Phosphine acts as a nucleophile, attacking the enone

    
    -position to generate an enolate, which attacks formaldehyde. Elimination of phosphine regenerates the double bond.
    
  • Substitution Step: The bromide makes the methylene carbon a "soft" electrophile, preferred by the "soft" sulfur nucleophile over the "hard" carbonyl or the sterically encumbered

    
    -position (blocked by the 
    
    
    
    -substituent).

Mechanism Substrate MBH Bromide (Electrophile) Transition SN2 Transition State (Attack at alpha-methyl) Substrate->Transition Nucleophile Thiophenolate (PhS-) Nucleophile->Transition Product Target Sulfide Transition->Product Major Pathway SideProduct Michael Adduct (Avoided by Temp Control) Transition->SideProduct If High Temp

Figure 2: Mechanistic pathway highlighting the competition between substitution (desired) and Michael addition (undesired).

Data Summary Table:

ParameterMBH Reaction (Step 1)Bromination (Step 2)Thiolation (Step 3)
Key Reagent Formalin /



/

Solvent THF/Water or MeOHEther or DCMDCM
Temp 25°C0°C0°C

25°C
Time 30–60 min1 h1–2 h
Critical Risk Dimerization of enoneStability of bromideMichael Addition
Yield Target 90–97%Quant. (crude)75–85%
Part 4: References
  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005).[1] A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035–3038.

  • Santa Cruz Biotechnology. (n.d.). 2-[(Phenylthio)methyl]-2-cyclopenten-1-one Product Data Sheet. SCBT.

  • Rezende, C. L., et al. (2022). Tandem Thio‐Michael Addition/Remote Lactone Activation of 5‐Hydroxymethylfurfural‐Derived δ‐Lactone‐Fused Cyclopentenones. ChemSusChem.

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction.

Sources

Spectroscopic data for 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, a versatile building block in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed exploration of the principles, expected outcomes, and robust protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By contextualizing predicted data with foundational principles and comparative analysis of related structures, this guide serves as a practical tool for the unambiguous structural elucidation and quality control of this compound.

Introduction: The Cyclopentenone Core and the Phenylthio Moiety

The 2-cyclopenten-1-one scaffold is a privileged structure in a vast array of natural products and pharmacologically active molecules, valued for its versatile reactivity in key carbon-carbon bond-forming reactions like the Michael addition and Diels-Alder reaction.[1] The introduction of a (phenylthio)methyl substituent at the 2-position, yielding 2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS 76047-52-4), creates a highly functionalized intermediate.[2][3] The phenylthio group not only influences the electronic properties of the enone system but also provides a handle for further synthetic transformations, such as oxidation to the corresponding sulfoxide or sulfone, which are pivotal in rearrangement and elimination reactions.[4]

Accurate and comprehensive characterization of this molecule is paramount to ensuring its purity and confirming its structure before use in complex synthetic pathways. This guide establishes the essential spectroscopic fingerprints required for this validation.

Caption: Molecular structure of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the cornerstone technique for elucidating the connectivity of a molecule. For 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, it allows for the precise mapping of protons in distinct chemical environments.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are based on the analysis of the parent 2-cyclopenten-1-one structure and the known electronic effects of the phenylthio group.[5] The spectrum is expected to be recorded in deuterochloroform (CDCl₃).

Protons (Label)Predicted δ (ppm)MultiplicityIntegrationKey Insights
H3 (Vinylic)7.2 - 7.5Triplet (t)1HLocated on the C=C double bond, deshielded by the adjacent carbonyl group.
Ar-H (Aromatic)7.1 - 7.4Multiplet (m)5HProtons on the phenyl ring. The complex multiplet arises from overlapping signals.
H6 (-S-CH₂-)~3.7Singlet (s) or narrow multiplet2HMethylene protons adjacent to the sulfur atom and the sp² carbon of the ring.
H5 (-CO-CH₂-)~2.6Multiplet (m)2HProtons alpha to the carbonyl group.
H4 (-C-CH₂-C-)~2.4Multiplet (m)2HProtons beta to the carbonyl group.
Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.

Causality and Interpretation

The predicted chemical shifts are governed by the electronic environment of each proton.

  • The vinylic proton (H3) is significantly downfield due to the anisotropic effect of the C=O bond and the deshielding nature of the sp² carbon.

  • The methylene protons adjacent to the sulfur (H6) are shifted downfield by the electronegativity of the sulfur atom.

  • The protons of the cyclopentenone ring (H4, H5 ) exhibit complex splitting patterns (multiplicity) due to coupling with each other. A detailed 2D-COSY experiment would be required to definitively assign their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of unique carbon atoms and insight into their functional group identity. A proton-decoupled ¹³C NMR spectrum is standard, where each unique carbon appears as a single line.

Predicted ¹³C NMR Data

Predictions are based on data from 2-cyclopenten-1-one and established substituent effects.[6][7]

Carbon (Label)Predicted δ (ppm)Key Insights
C1 (C=O)205 - 215Carbonyl carbon, characteristically found far downfield.
C2 (=C-CH₂)155 - 165Quaternary sp² carbon of the enone system.
C3 (=CH)135 - 145Protonated sp² carbon of the enone system.
C(ipso) (Ar)130 - 140Quaternary aromatic carbon directly attached to sulfur.
C(ortho, meta, para) (Ar)125 - 130Protonated aromatic carbons. Multiple peaks expected.
C5 (-CO-CH₂-)35 - 45Aliphatic carbon alpha to the carbonyl.
C6 (-S-CH₂-)30 - 40Aliphatic carbon adjacent to sulfur.
C4 (-C-CH₂-C-)25 - 35Aliphatic carbon beta to the carbonyl.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrument Setup: Use the same locked and shimmed sample on a broadband probe.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 or more, as ¹³C is significantly less sensitive than ¹H.

  • Processing: Apply Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorptions

The expected absorption bands are derived from the known frequencies for α,β-unsaturated ketones and thioethers.[8][9][10]

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Aromatic C-H 3100 - 3000Medium-WeakStretch
Aliphatic C-H 3000 - 2850MediumStretch
C=O (Ketone) 1715 - 1695StrongStretch
C=C (Alkenyl) 1650 - 1610MediumStretch
Aromatic C=C 1600, 1475Medium-WeakIn-ring Stretch
C-S 750 - 650WeakStretch
=C-H Bend 900 - 675StrongOut-of-plane ("oop")
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal). Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The spectrum is automatically ratioed against the background. Ensure the strongest peak (likely the C=O stretch) is not saturated (i.e., has a transmittance > 5-10%).

Causality and Interpretation

The position of the carbonyl (C=O) stretch is diagnostic. In a conjugated system like an α,β-unsaturated ketone, the C=O bond has less double-bond character, causing its stretching frequency to be lower (~1700 cm⁻¹) than that of a saturated ketone (~1715 cm⁻¹).[10] The presence of both this band and the C=C stretch is strong evidence for the enone moiety. The sharp peaks between 900-675 cm⁻¹ are characteristic of the out-of-plane C-H bending of the phenyl group and can indicate its substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization)
  • Molecular Formula: C₁₂H₁₂OS

  • Exact Mass: 204.06

  • Molecular Ion [M]⁺•: m/z 204

Expected Key Fragments:

m/zProposed FragmentFragmentation Pathway
204 [C₁₂H₁₂OS]⁺• Molecular Ion
123[M - C₆H₅S]⁺Cleavage of the CH₂-S bond.
109[C₆H₅S]⁺Cleavage of the CH₂-S bond with charge retention on the sulfur fragment.
91[C₅H₃O-CH₂]⁺ or [C₇H₇]⁺Complex rearrangement (e.g., McLafferty) or formation of a tropylium ion from the phenylthio moiety.[11]
77[C₆H₅]⁺Loss of the sulfur-containing group.
Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: For a volatile, thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution (~100 ppm in dichloromethane or ethyl acetate) is injected into the GC.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedSample Purified Compound (2-10 mg) Dissolve Dissolve in CDCl₃ with TMS PurifiedSample->Dissolve IR FTIR-ATR (Neat Sample) PurifiedSample->IR Functional Groups MS GC-MS (EI) (Dilute Solution) PurifiedSample->MS Molecular Weight Filter Filter into NMR Tube Dissolve->Filter NMR ¹H & ¹³C NMR (400+ MHz) Filter->NMR Primary Analysis NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Final Structural Confirmation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: General workflow for the spectroscopic characterization of the title compound.

Conclusion

The structural confirmation of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one relies on a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. By following the robust protocols outlined in this guide and cross-referencing the acquired data with the predicted spectroscopic values, researchers can confidently verify the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry.[12]

  • ChemicalBook. (n.d.). 2-[(phenylthio)methyl]-2-cyclopenten-1-one(76047-52-4) 1 h nmr. Retrieved from ChemicalBook.[13]

  • The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from The Royal Society of Chemistry.[14]

  • ChemicalBook. (n.d.). 2-methylcyclopentenone(1120-73-6) 1H NMR spectrum. Retrieved from ChemicalBook.[15]

  • ChemicalBook. (n.d.). 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum. Retrieved from ChemicalBook.[5]

  • ChemicalBook. (n.d.). 2-Cyclopenten-1-one(930-30-3) 13C NMR spectrum. Retrieved from ChemicalBook.[6]

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-[(Phenylthio)methyl]-2-cyclopenten-1-one. Retrieved from SCBT.[2]

  • Vankar, Y., et al. (1995). General Synthetic Methods. Part 2. Reactions of 2-Phenylthio-2- cycloalkenones and 2-(Phenyl(thiomethyl))- 2-Cycloalkenones: Synthesis of Some Useful Chiral and Achiral Intermediates. Tetrahedron. Abstract available on ResearchGate.[3]

  • Wikipedia. (n.d.). Cyclopentenone. Retrieved from Wikipedia.[1]

  • MDPI. (2025). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules.[4]

  • PubChem. (n.d.). 2-Methyl-2-cyclopenten-1-one. Retrieved from PubChem.[16]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from Organic Chemistry Portal.[17]

  • NIST. (n.d.). 2-Cyclopenten-1-one - IR Spectrum. Retrieved from the NIST WebBook.[8]

  • NIST. (n.d.). 2-Cyclopenten-1-one - Mass Spectrum. Retrieved from the NIST WebBook.[18]

  • ChemicalBook. (n.d.). 2-Cyclopenten-1-one(930-30-3) IR Spectrum. Retrieved from ChemicalBook.[9]

  • ChemicalBook. (n.d.). 2-Cyclopenten-1-one(930-30-3) MS spectrum. Retrieved from ChemicalBook.[19]

  • PubChem. (n.d.). 2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone. Retrieved from PubChem.[20]

  • NIST. (n.d.). 2-Cyclopenten-1-one, 2-methyl-. Retrieved from the NIST WebBook.[21]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts.[10]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts.[7]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of cyclopentane. Retrieved from Doc Brown's.[22]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona.[11]

Sources

Physical and chemical properties of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Synthon for Cyclopentanoid & Prostaglandin Scaffolds[1]

Executive Summary

2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS: 76047-52-4) is a functionalized cycloalkenone intermediate used primarily in the synthesis of complex natural products, including prostaglandins, jasmonoids, and antitumor agents (e.g., methylenomycin B analogs).[1]

Distinguished by its bifunctional nature, it possesses an electrophilic enone system susceptible to Michael addition and a sulfide moiety that serves as a latent chemical handle.[2] The sulfur atom allows for subsequent functionalization via oxidation (to sulfoxides/sulfones), Pummerer rearrangements, or reductive desulfurization, making this molecule a strategic "chassis" for divergent synthesis.

Physicochemical Profile

The following data characterizes the pure compound. Researchers should note that as a thioether, the compound is prone to oxidation if stored improperly; it should be kept under an inert atmosphere (Argon/Nitrogen) at low temperatures.[2]

PropertyValue / DescriptionNote
CAS Registry Number 76047-52-4
IUPAC Name 2-[(Phenylthio)methyl]cyclopent-2-en-1-one
Molecular Formula C₁₂H₁₂OS
Molecular Weight 204.29 g/mol
Physical State Viscous Liquid / Low-melting SolidOften an oil at RT; crystallizes upon chilling.[2][3]
Boiling Point 145–150 °C@ 0.8 mmHg (High vacuum required)
Density 1.17 g/mL@ 25 °C
Refractive Index (

)
1.6088High index due to aromatic/conjugated system.
Solubility Soluble: CH₂Cl₂, CHCl₃, EtOAc, THFInsoluble: WaterLipophilic due to phenyl/thioether groups.[2]
Appearance Pale yellow to amber oilDarkens upon oxidation to sulfoxide.[2]
Spectral Signatures (Diagnostic)
  • ¹H NMR (CDCl₃, 400 MHz): Distinctive singlet or narrow triplet for the vinylic proton at

    
     7.3–7.5 ppm .[2] The methylene linker (
    
    
    
    ) appears as a singlet around
    
    
    3.8–4.0 ppm
    .[2] Aromatic protons appear as a multiplet at
    
    
    7.2–7.4 ppm
    .[2]
  • IR Spectroscopy: Strong carbonyl stretch (

    
    ) at 1700–1710 cm⁻¹ ; Alkene stretch (
    
    
    
    ) at 1630 cm⁻¹ .
Synthesis & Process Chemistry

The synthesis of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one typically follows a modular "Substitution-Elimination" or "Baylis-Hillman" logic.[2] The most robust protocol for laboratory scale involves the nucleophilic displacement of an allylic leaving group (acetate or bromide) or the direct condensation of 2-cyclopentenone with formaldehyde and thiophenol.[2]

Protocol: Modified Baylis-Hillman / Displacement Route

Rationale: This route avoids the use of highly toxic selenium reagents often used in older cyclopentenone functionalizations.[2]

Reagents:

  • 2-Hydroxymethyl-2-cyclopenten-1-one (Precursor)[2]

  • Thiophenol (Nucleophile)[2]

  • Triethylamine (

    
    ) or DABCO (Base/Catalyst)[2]
    
  • Solvent: Dichloromethane (DCM) or THF[2]

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 2-hydroxymethyl-2-cyclopenten-1-one (1.0 eq) in anhydrous DCM at 0 °C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) and

    
     (1.2 eq) to generate the mesylate in situ.[2] (Alternatively, the acetoxy derivative can be used).[2]
    
  • Nucleophilic Displacement: In a separate flask, treat thiophenol (1.1 eq) with

    
     (1.2 eq) in DCM to generate the thiophenolate anion.
    
  • Coupling: Cannulate the thiophenolate solution dropwise into the activated precursor solution at 0 °C.

  • Reaction Monitoring: Warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1).[2] The starting material (

    
    ) will disappear, replaced by the less polar sulfide product (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[2] Wash combined organics with 1M NaOH (to remove unreacted thiophenol) and Brine.[2] Dry over
    
    
    .[2][4]
  • Purification: Flash column chromatography on silica gel. Elute with Hexane

    
     10% EtOAc/Hexane.[2]
    

SynthesisWorkflow Start 2-Cyclopentenone Inter 2-Hydroxymethyl- 2-cyclopentenone Start->Inter Formaldehyde (Baylis-Hillman) Activation In-situ Activation (MsCl / Et3N) Inter->Activation 0°C, DCM Product 2-[(Phenylthio)methyl]- 2-cyclopenten-1-one Activation->Product Thiophenol Substitution

Figure 1: Synthetic workflow from commodity starting materials to the target thioether.

Chemical Reactivity & Applications[1]

The utility of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one lies in its orthogonal reactivity .[2] It contains three distinct reaction centers: the ketone (1,2-addition), the enone (1,4-addition), and the sulfide (oxidation/alkylation).

A. The "Sulfur Handle" Strategy

The phenylthio group is not merely a substituent; it is a removable activator.[2]

  • Oxidation to Sulfoxide: Treatment with 1.0 eq of m-CPBA yields the sulfoxide.[2] This increases the acidity of the

    
    -protons, allowing for alkylation, followed by thermal elimination to regenerate the double bond (restoring the enone with new substitution).[2]
    
  • Pummerer Rearrangement: The sulfoxide can undergo Pummerer rearrangement (acetic anhydride/heat) to introduce an oxygen functionality at the

    
    -position.[2]
    
B. Michael Addition (1,4-Conjugate Addition)

The molecule acts as a "soft" electrophile.[2]

  • Copper-Mediated Addition: Organocuprates (

    
    ) add exclusively at the 
    
    
    
    -position (C3).[2]
  • Thiol-Michael "Click": It reacts rapidly with thiols in the presence of catalytic base, a property used in bioconjugation and polymer cross-linking.[2]

C. Divergent Synthesis Diagram

Reactivity Core 2-[(Phenylthio)methyl]- 2-cyclopenten-1-one Oxidation Oxidation (mCPBA) Core->Oxidation Reduction Luche Reduction (NaBH4/CeCl3) Core->Reduction Michael Michael Addition (R-CuLi or R-SH) Core->Michael Sulfoxide Sulfoxide/Sulfone (Elimination Precursor) Oxidation->Sulfoxide Chiral Sulfoxides possible w/ chiral oxidants Alcohol Allylic Alcohol (Divergent Intermediate) Reduction->Alcohol 1,2-Addition Adduct 3-Substituted Cyclopentanone (Functionalized Scaffold) Michael->Adduct 1,4-Addition

Figure 2: Divergent reactivity profile demonstrating the molecule's utility as a chemical scaffold.[2]

Handling, Stability & Safety
Stability
  • Oxidation Sensitivity: Moderate.[2] The thioether can slowly oxidize to the sulfoxide in air.[2] Store under Argon.[2]

  • Polymerization: The enone functionality makes it susceptible to polymerization under strong basic conditions or radical initiation.[2] Stabilize with trace BHT if storing for long periods.[2]

  • Thermal: Stable at room temperature, but distillation requires high vacuum (<1 mmHg) to prevent decomposition.[2]

Safety Protocol (HSE)
  • Hazard Class: Irritant (Skin/Eye), Sensitizer.[2]

  • Odor: Like most phenyl thioethers, it possesses a distinct, disagreeable sulfur odor.[2] All manipulations must occur in a fume hood.

  • Decontamination: Glassware contaminated with thiols should be soaked in a bleach solution (sodium hypochlorite) to oxidize the sulfur residues before washing.[2]

References
  • Ito, H., et al. "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction."[2][5] Synthesis, 2005(18), 3035-3038.[2] (Describes the synthesis of the key precursor). [Link]

  • Paquette, L. A., et al. "Synthetic Routes to Cyclopentenone Derivatives."[2] Organic Syntheses, Coll.[2] Vol. 7, p. 0. (General methodology for 2-substituted cyclopentenones). [Link]

  • ResearchGate. Oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one. (Analogous reactivity data). [Link]

Sources

Technical Whitepaper: Mechanistic Pathways and Synthetic Protocols for 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formation mechanism, synthetic protocols, and utility of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS: 76047-52-4). This compound serves as a critical synthetic equivalent for the


-methylene cyclopentenone pharmacophore, a structural motif prevalent in antitumor antibiotics like Methylenomycin B  and Sarkomycin .

The formation of this molecule typically proceeds via a two-stage sequence: a Morita-Baylis-Hillman (MBH) hydroxymethylation followed by a regioselective nucleophilic allylic substitution . This guide analyzes the catalytic cycles, provides self-validating experimental workflows, and illustrates the downstream utility of the phenylthio group as a latent exocyclic alkene.

Part 1: Mechanistic Architecture

The synthesis of 2-[(phenylthio)methyl]-2-cyclopenten-1-one is driven by the functionalization of the


-carbon of an enone system. The mechanism is best understood as a cascade of nucleophilic activation and electrophilic trapping.
Stage 1: The Morita-Baylis-Hillman (MBH) Reaction

The primary step involves the coupling of 2-cyclopenten-1-one with formaldehyde (typically aqueous formalin) catalyzed by a nucleophilic Lewis base, such as DABCO (1,4-diazabicyclo[2.2.2]octane) or tributylphosphine (


).

Mechanistic Steps:

  • Michael Addition: The nucleophilic catalyst (e.g.,

    
    ) attacks the 
    
    
    
    -position of 2-cyclopenten-1-one, generating a transient zwitterionic enolate.
  • Aldol Condensation: The enolate attacks the electrophilic carbonyl of formaldehyde.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of the catalyst to regenerate the double bond, yielding the intermediate 2-(hydroxymethyl)-2-cyclopenten-1-one .

Stage 2: Nucleophilic Allylic Substitution (Thiolation)

The conversion of the hydroxymethyl group to the phenylthiomethyl group is an


-type or Lewis Acid-catalyzed substitution. The hydroxyl group is activated (often by a Lewis acid like 

or via prior conversion to an acetate/bromide), facilitating the attack by thiophenol (PhSH).

Mechanistic Steps:

  • Activation: The hydroxyl group complexes with a Lewis acid, making it a good leaving group.

  • Carbocation Formation: Loss of water generates a resonance-stabilized allylic cation (stabilized by the enone system).

  • Capture: The thiol nucleophile attacks the methylene carbon, forming the C-S bond and yielding the target molecule.

Visualization: Reaction Pathway

The following diagram illustrates the catalytic cycle for the formation of the intermediate and its subsequent thiolation.

MBH_Mechanism Enone 2-Cyclopenten-1-one Enolate Zwitterionic Enolate Enone->Enolate Michael Addition Catalyst Catalyst (PBu3) Catalyst->Enolate Catalysis Aldol Aldol Adduct Enolate->Aldol + HCHO HCHO Formaldehyde Intermediate 2-(Hydroxymethyl)- 2-cyclopenten-1-one Aldol->Intermediate - Catalyst (Elimination) Product 2-[(Phenylthio)methyl]- 2-cyclopenten-1-one Intermediate->Product Allylic Substitution (-H2O) PhSH Thiophenol (PhSH) + Lewis Acid PhSH->Product

Caption: Sequential Morita-Baylis-Hillman hydroxymethylation followed by Lewis Acid-mediated thiolation.

Part 2: Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of Intermediate 2-(Hydroxymethyl)-2-cyclopenten-1-one

Note: The efficiency of the MBH reaction is highly solvent-dependent.[1]

Reagents:

  • 2-Cyclopenten-1-one (1.0 equiv)

  • Formalin (37% aq. HCHO, 1.2 equiv)

  • Tributylphosphine (

    
    , 0.1 equiv) or DABCO (0.5 equiv)
    
  • Solvent: THF/Water (1:1) or Methanol/Chloroform.

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-cyclopenten-1-one (e.g., 10 mmol) in the solvent system (20 mL).

  • Addition: Add Formalin (12 mmol) followed by the dropwise addition of the catalyst (

    
     or DABCO).
    
  • Reaction: Stir at room temperature. Reaction progress must be monitored by TLC (visualize with

    
     stain).
    
    • Checkpoint: The reaction typically reaches completion in 2–4 hours with phosphines, or 12–24 hours with DABCO.

  • Workup: Dilute with brine and extract with ethyl acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    .[2]
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 2:1) to yield the allylic alcohol.[3]

Protocol B: Thiolation to 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Direct acid-catalyzed substitution is preferred for atom economy.

Reagents:

  • 2-(Hydroxymethyl)-2-cyclopenten-1-one (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA, 0.05 equiv) or 
    
    
    
    .
  • Solvent: Benzene or Toluene (for azeotropic water removal).

Procedure:

  • Setup: Dissolve the hydroxymethyl intermediate (e.g., 5 mmol) and thiophenol (5.5 mmol) in benzene (30 mL) in a flask equipped with a Dean-Stark trap.

  • Catalysis: Add a catalytic amount of pTSA.

  • Reflux: Heat the mixture to reflux. Water generated during the substitution is removed azeotropically.

  • Monitoring: Monitor by TLC. The starting alcohol spot will disappear, replaced by a less polar UV-active spot (phenylthio ether).

  • Quench: Cool to room temperature. Wash with saturated

    
     (to remove unreacted thiol and acid) and brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc 4:1) yields the target 2-[(phenylthio)methyl]-2-cyclopenten-1-one as a pale yellow oil.

Data Summary: Critical Process Parameters
ParameterOptimal ConditionImpact of Deviation
Solvent (MBH Step) MeOH/CHCl3 or THF/H2OAprotic non-polar solvents significantly slow down the MBH rate.
Catalyst Load 10 mol% (

)
Higher loading increases side reactions (dimerization); lower loading stalls conversion.
Thiolation pH Mildly AcidicBasic conditions inhibit the leaving group ability of the hydroxyl; strong acid may polymerize the enone.
Temperature Reflux (Thiolation)Essential for driving the equilibrium by removing water.

Part 3: Applications and Utility

The 2-[(phenylthio)methyl]-2-cyclopenten-1-one scaffold is rarely the final API; rather, it is a potent "masked" alkene.

The Sulfoxide Elimination Pathway

The primary utility of this molecule is in the synthesis of


-methylene-2-cyclopentenones . The phenylthio group can be oxidized to a sulfoxide, which undergoes thermal syn-elimination to generate an exocyclic double bond.

Workflow:

  • Oxidation: Reaction with

    
    -CPBA (1.0 equiv) at 0°C yields the sulfoxide.
    
  • Elimination: Heating the sulfoxide (often in refluxing

    
     or toluene) triggers a [2,3]-sigmatropic rearrangement or direct thermal elimination, releasing phenylsulfenic acid and forming the 
    
    
    
    -methylene enone.

This sequence is vital for synthesizing Methylenomycin B and related cyclopentanoid antibiotics which act as alkylating agents against cellular thiols.

Sulfoxide_Elimination Target 2-[(Phenylthio)methyl]- 2-cyclopenten-1-one Oxidation Oxidation (m-CPBA) Target->Oxidation Sulfoxide Sulfoxide Intermediate Oxidation->Sulfoxide Elimination Thermal Elimination (- PhSOH) Sulfoxide->Elimination Final alpha-Methylene- 2-cyclopenten-1-one (Methylenomycin B precursor) Elimination->Final

Caption: Conversion of the phenylthio ether to the bioactive alpha-methylene pharmacophore.

References

  • Morita-Baylis-Hillman Reaction Overview. Wikipedia. Retrieved from

  • A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Ito, H., et al. Synthesis, 2005.[1] Retrieved from

  • 2-[(Phenylthio)methyl]-2-cyclopenten-1-one Product Data. Santa Cruz Biotechnology. CAS 76047-52-4.[4] Retrieved from

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones (Use of Phenylthio intermediates). Marine Drugs, MDPI. Retrieved from

  • Baylis-Hillman Reaction: Mechanism & Examples. NRO Chemistry. Retrieved from

Sources

Purity analysis of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Analysis of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Foreword: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. The compound 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, a versatile cyclopentenone synthon, is a key building block in the synthesis of various bioactive molecules, including prostaglandins and other natural products.[1] Its reactive α,β-unsaturated ketone moiety makes it a valuable precursor, but also susceptible to side reactions and degradation.[1][2] Consequently, a robust and validated analytical strategy to meticulously define its purity profile is paramount. This guide provides a comprehensive framework for this analysis, grounded in established principles of analytical chemistry and regulatory expectations.

Understanding the Analyte and Its Potential Impurity Profile

Before designing an analytical method, one must understand the analyte and anticipate the impurities that may be present. The structure of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS: 76047-52-4, Formula: C₁₂H₁₂OS) contains several key features: a cyclopentenone ring, an α,β-unsaturated carbonyl system, and a phenylthio ether group.

Potential impurities can be broadly categorized:

  • Process-Related Impurities: Arising from the synthetic route. These include:

    • Unreacted starting materials (e.g., 2-methyl-2-cyclopenten-1-one, thiophenol).

    • Reagents and catalysts used in the synthesis.

    • By-products from unintended side reactions.

  • Degradation Products: Resulting from instability of the molecule. The enone system can be susceptible to:

    • Michael addition with nucleophiles.

    • Oxidation of the sulfide to a sulfoxide or sulfone.

    • Polymerization.

A hypothetical synthetic pathway helps in postulating specific impurities, which is the first step in developing a specific and selective analytical method. For instance, a synthesis involving the reaction of a 2-(halomethyl)-2-cyclopenten-1-one with thiophenol could lead to residual halogenated starting material.

Table 1: Potential Impurities and Their Characteristics
Impurity TypePotential Structure/IdentityNominal Mass (m/z)Rationale for Presence
Parent Compound 2-[(Phenylthio)methyl]-2-cyclopenten-1-one 204.06 Analyte
Starting MaterialThiophenol110.03Incomplete reaction
Starting Material2-(Bromomethyl)-2-cyclopenten-1-one189.97 / 191.97Incomplete reaction
By-productDiphenyl disulfide218.03Oxidation of thiophenol
Degradant2-[(Phenylsulfinyl)methyl]-2-cyclopenten-1-one220.06Oxidation of sulfide
Degradant2-[(Phenylsulfonyl)methyl]-2-cyclopenten-1-one236.05Further oxidation

The Chromatographic Core: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic molecules. Its high resolution and sensitivity make it ideal for separating the parent compound from closely related impurities.

Rationale for Method Development

The goal is to develop a stability-indicating HPLC method capable of separating the main peak from all known impurities and potential degradants.

  • Stationary Phase Selection: The presence of the non-polar phenyl group and the moderately polar ketone suggests that a Reverse-Phase (RP) separation is the most logical starting point. A C18 (octadecylsilane) column is a versatile choice, offering excellent hydrophobic retention for the phenylthio moiety.

  • Mobile Phase Selection: A gradient elution using a mixture of a weak acid in water and an organic solvent (like acetonitrile or methanol) is necessary to elute a range of compounds with varying polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[3]

  • Detection: The conjugated enone system and the phenyl ring are strong chromophores. A UV-Vis detector set at a wavelength where these chromophores absorb strongly (e.g., around 254 nm) will provide excellent sensitivity. A Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Detailed HPLC Protocol

Objective: To quantify the purity of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one and detect impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

Materials:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.

Chromatographic Conditions:

Parameter Setting Justification
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Balances sensitivity and peak shape.
Detection PDA, 254 nm Wavelength of strong absorbance for the analyte.

| Gradient | 0-5 min: 40% B5-25 min: 40% to 95% B25-30 min: 95% B30.1-35 min: 40% B | A shallow gradient ensures resolution of closely eluting impurities, followed by a wash step. |

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A & B) equil Equilibrate HPLC System with Initial Conditions prep_mp->equil prep_sample Prepare Sample (~1 mg/mL in Diluent) inject Inject Sample(s) prep_sample->inject prep_std Prepare Reference Standard (if available) sst Perform System Suitability Test (SST) prep_std->sst equil->sst Check Tailing, Plate Count sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate purity Calculate Purity (% Area Normalization) integrate->purity report Generate Report purity->report

Caption: HPLC Purity Analysis Workflow.

Orthogonal Analytical Techniques for Comprehensive Characterization

Relying on a single technique is insufficient for a complete purity profile. Orthogonal methods, which rely on different chemical or physical principles, are essential for confirming purity and identifying impurities that may co-elute in HPLC.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is a powerful tool for structural elucidation and quantification.[4][5]

    • Expertise: A ¹H NMR spectrum provides a unique fingerprint. The purity can be estimated by comparing the integration of signals corresponding to the analyte with those of impurities. For a more precise measurement, quantitative NMR (qNMR) can be employed by adding a certified internal standard with a known concentration and comparing the integral of a unique analyte proton signal to a signal from the standard.

    • Trustworthiness: The presence of characteristic signals for the cyclopentenone ring protons, the methylene bridge, and the phenyl group confirms the identity. For instance, the vinylic proton on the cyclopentenone ring is expected to appear as a distinct multiplet in the downfield region.[6] The absence of signals from potential impurities (e.g., residual solvents or starting materials) provides strong evidence of purity.

  • Mass Spectrometry (MS): MS provides molecular weight information and fragmentation patterns.

    • Expertise: When coupled with HPLC (LC-MS), it is the definitive technique for impurity identification. As peaks elute from the column, they are ionized and their mass-to-charge ratio (m/z) is determined. This allows for the confident assignment of impurity peaks based on the expected masses outlined in Table 1. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the elemental composition of an unknown impurity.[7]

Gas Chromatography (GC)
  • Expertise & Causality: If volatile or semi-volatile process-related impurities (e.g., residual solvents, thiophenol) are suspected, GC is the method of choice. The compound itself may have limited thermal stability, so a careful evaluation of injection port temperature is necessary to avoid on-column degradation. A GC-FID (Flame Ionization Detector) method provides excellent sensitivity for organic impurities. A GC-MS method can be used for definitive identification of volatile unknowns.

The Mandate for Method Validation

An analytical method is only reliable if it has been validated for its intended purpose.[8] Validation provides documented evidence that the method is accurate, precise, and robust.[9] The validation of a purity method should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

Key Validation Parameters
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak. Forced degradation studies (exposing the sample to stress conditions like acid, base, oxidation, heat, and light) are also crucial to show that the method can separate the analyte from its degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on a sample spiked with known amounts of analyte at different concentration levels (e.g., 80%, 100%, 120%). Recoveries are typically expected to be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analyzing replicate samples under the same operating conditions over a short interval.[10]

    • Intermediate Precision: Assessing the effect of random events on the precision of the procedure by having different analysts, on different days, with different equipment. The relative standard deviation (RSD) for precision studies should typically be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is critical for reporting impurities at low levels.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Analytical Method Validation Workflow

Validation_Workflow cluster_protocol Planning cluster_execution Execution cluster_reporting Conclusion vp Define Validation Protocol & Acceptance Criteria spec Specificity (Spiking & Forced Degradation) vp->spec lin Linearity vp->lin acc Accuracy (Recovery) vp->acc prec Precision (Repeatability & Intermediate) vp->prec loq LOD / LOQ vp->loq rob Robustness vp->rob vr Compile Validation Report spec->vr lin->vr acc->vr prec->vr loq->vr rob->vr status Method Status: Validated for Intended Use vr->status

Caption: Workflow for Analytical Method Validation.

Conclusion

The purity analysis of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one is a multi-faceted process that demands a scientifically sound, risk-based approach. A validated, stability-indicating HPLC method serves as the primary tool for quantification. However, achieving true confidence in the purity profile requires the synergistic use of orthogonal techniques like LC-MS for impurity identification and NMR for structural confirmation. By adhering to the principles of method validation and demonstrating causality in experimental design, researchers and drug development professionals can ensure the generation of reliable and trustworthy data, ultimately safeguarding the quality of the final therapeutic product.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Guidance for the validation of pharmaceutical quality control analytical methods. Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Research.
  • 2-[(phenylthio)methyl]-2-cyclopenten-1-one(76047-52-4) 1H NMR. ChemicalBook.
  • Synthesis of Chiral Cyclopentenones. (2016). Chemical Reviews.
  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)
  • Electronic Supplementary Inform
  • 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum. ChemicalBook.
  • 2-Hydroxy-3-methylcyclopent-2-en-1-one Separ
  • Publications.

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Methodological & Application

Application Notes and Protocols: Conjugate Addition Reactions with 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Synthon for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. The α,β-unsaturated ketone moiety, particularly within a cyclopentenone framework, represents a cornerstone for building block chemistry, enabling the formation of intricate natural products and pharmaceutically active compounds.[1][2] Among these, 2-[(Phenylthio)methyl]-2-cyclopenten-1-one has emerged as a highly valuable and versatile intermediate. Its strategic functionalization provides a powerful handle for introducing molecular complexity, most notably in the synthesis of prostaglandins, a class of lipid compounds with profound physiological importance.[3]

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging conjugate addition reactions with 2-[(Phenylthio)methyl]-2-cyclopenten-1-one. We will delve into the mechanistic underpinnings of this reaction, explore the choice of nucleophiles, and provide detailed, field-proven protocols to empower your synthetic endeavors.

Mechanistic Rationale: The Power of 1,4-Conjugate Addition

The reactivity of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one is dominated by the electronic properties of its α,β-unsaturated carbonyl system. Resonance delocalization renders the β-carbon (C-3) electrophilic, making it susceptible to attack by a wide range of nucleophiles.[4][5] This mode of reaction is known as a conjugate addition or Michael addition, a thermodynamically controlled process that is fundamental to C-C and C-heteroatom bond formation.[5][6]

The reaction proceeds via the attack of a nucleophile at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated during aqueous workup to yield the 3-substituted cyclopentanone product. The presence of the (phenylthio)methyl group at the α-position (C-2) does not sterically hinder this approach and can be a crucial functional handle for subsequent transformations.

The key to achieving a successful 1,4-addition lies in the choice of the nucleophile. "Soft" nucleophiles preferentially attack the "soft" electrophilic β-carbon, whereas "hard" nucleophiles tend to attack the "hard" carbonyl carbon in a 1,2-addition fashion.

Diagram of the General Reaction Mechanism

Caption: General mechanism of conjugate addition to the cyclopentenone.

Selecting the Right Nucleophile: A Comparative Overview

The outcome of the reaction is critically dependent on the nucleophile employed. For the synthesis of prostaglandins and related structures, the introduction of a carbon-based side chain is most common.

Nucleophile ClassReagent ExampleTypical SelectivityKey Considerations & Insights
Organocuprates Lithium Dialkylcuprates (R₂CuLi) or higher-order cyanocupratesExcellent 1,4-selectivity Gilman reagents are the gold standard for conjugate addition to enones.[7][8] They are considered "soft" nucleophiles and exhibit minimal 1,2-addition. The use of mixed cuprates [R(thienyl)CuLi] can be economical for precious R groups. Reactions are typically run at low temperatures (-78 to 0 °C) to maintain the stability of the reagent.
Organolithium Reagents n-Butyllithium (n-BuLi)Predominantly 1,2-additionThese are "hard" nucleophiles and will primarily attack the carbonyl carbon. Not suitable for conjugate addition unless converted to a cuprate.
Grignard Reagents Alkylmagnesium Halides (RMgX)Mixture of 1,2- and 1,4-additionGrignard reagents are intermediate in hardness. While they can give some 1,4-adduct, mixtures are common. The addition of catalytic amounts of copper salts (e.g., CuI, CuCN) can dramatically shift the selectivity towards 1,4-addition by forming an organocopper species in situ.[8]
Stabilized Carbanions Diethyl Malonate, NitroalkanesGood 1,4-selectivity (Michael Addition)These "soft" carbon nucleophiles are generated with a base and are classic Michael donors. The reaction is highly effective for forming 1,5-dicarbonyl systems.[5][6]
Heteroatom Nucleophiles Thiols (RSH), Amines (R₂NH)Good 1,4-selectivity (Thia/Aza-Michael)Thiols and amines are effective nucleophiles for conjugate addition, often requiring a base or catalyst.[9][10] The resulting adducts are important in their own right and for further functionalization.

Application Protocol 1: Organocuprate-Mediated Conjugate Addition

This protocol details a representative procedure for the 1,4-conjugate addition of an organocuprate to 2-[(phenylthio)methyl]-2-cyclopenten-1-one, a key step in many prostaglandin syntheses.[11][12] The example uses a vinylcuprate, which is common for installing the prostaglandin lower side chain.

Workflow Diagram

G start Prepare Vinyl Stannane or Vinyl Iodide Solution cuprate_prep Prepare Gilman Cuprate Reagent (2 eq. Vinyllithium + 1 eq. CuCN) start->cuprate_prep Generate Vinyllithium (n-BuLi) reaction Conjugate Addition Add Cyclopentenone to Cuprate at -78 °C cuprate_prep->reaction Form Cuprate quench Quench Reaction (aq. NH4Cl) reaction->quench After Stirring workup Aqueous Workup (Extraction with Ether) quench->workup purify Purification (Silica Gel Chromatography) workup->purify product Isolate & Characterize Product purify->product

Caption: Workflow for organocuprate conjugate addition.

Materials & Reagents
  • Substrate: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

  • Nucleophile Precursor: (E)-1-Tributylstannyl-1-octen-3-ol or corresponding vinyl iodide

  • Organolithium: n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Copper Source: Copper(I) cyanide (CuCN) or Copper(I) iodide (CuI)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol

Part A: Preparation of the Organocuprate Reagent (Gilman Reagent)

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Copper Salt Suspension: Add copper(I) cyanide (1.0 eq) to the flask. Add anhydrous THF to create a slurry.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Vinyllithium Generation: In a separate flame-dried flask under inert gas, dissolve the vinyl stannane or vinyl iodide precursor (2.0 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (2.0 eq) dropwise. Stir for 30-60 minutes to ensure complete metal-halogen exchange or transmetalation.

  • Cuprate Formation: Slowly transfer the freshly prepared vinyllithium solution to the cold CuCN suspension via cannula. A color change (e.g., to a dark or yellow-orange solution) typically indicates the formation of the lithium divinylcuprate. Allow the mixture to stir at -78 °C for an additional 30 minutes.

Part B: Conjugate Addition Reaction

  • Substrate Addition: Dissolve the 2-[(phenylthio)methyl]-2-cyclopenten-1-one (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred organocuprate solution at -78 °C.

  • Reaction Monitoring: The reaction is typically rapid. Stir the mixture at -78 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture.

  • Warming (Optional): Depending on the reactivity of the specific cuprate, the reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) over a period of 1-2 hours.

Part C: Workup and Purification

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath. The appearance of a deep blue color in the aqueous layer (due to copper-ammonia complexes) is normal.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-substituted cyclopentanone product.

Application Protocol 2: Base-Catalyzed Thia-Michael Addition

This protocol provides a general method for the conjugate addition of a thiol to 2-[(phenylthio)methyl]-2-cyclopenten-1-one. This reaction is highly efficient and often proceeds under mild basic conditions.

Materials & Reagents
  • Substrate: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

  • Nucleophile: Thiophenol or an aliphatic thiol (e.g., dodecanethiol)

  • Base (Catalyst): Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Workup: Standard aqueous workup and purification as described in Protocol 1.

Step-by-Step Protocol
  • Setup: To a round-bottom flask containing a magnetic stir bar, add 2-[(phenylthio)methyl]-2-cyclopenten-1-one (1.0 eq) and the chosen thiol (1.1 eq).

  • Solvent: Dissolve the reactants in an appropriate solvent like DCM.

  • Initiation: Add the basic catalyst (e.g., Et₃N, 0.1-1.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture and purify the crude product directly by flash column chromatography on silica gel to yield the desired thioether adduct.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: TLC is a critical tool. The starting enone is typically more nonpolar and UV-active. The product will have a different Rf value. A co-spot (a lane with both starting material and the reaction mixture) should be used to confirm consumption of the reactant.

  • Product Characterization: The final structure and purity of the adduct must be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure, connectivity, and stereochemistry of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To confirm the presence of the ketone carbonyl (~1740 cm⁻¹) and the absence of the enone C=C stretch.

Conclusion

2-[(Phenylthio)methyl]-2-cyclopenten-one is a powerful and versatile building block for the synthesis of complex molecules, particularly in the field of prostaglandin research. The conjugate addition reaction is the cornerstone of its utility, allowing for the stereocontrolled introduction of diverse side chains. By carefully selecting the appropriate nucleophile—with organocuprates being the reagent of choice for carbon-carbon bond formation—and following robust experimental protocols, researchers can efficiently generate valuable intermediates for drug discovery and development. The methodologies outlined in this guide provide a solid foundation for harnessing the synthetic potential of this important cyclopentenone derivative.

References

  • Bell, T. W., & Ciufolini, M. A. (Eds.). (2011). Prostaglandins and Related Substances. Springer Science & Business Media. [Link]

  • Feringa, B. L. (2000). Catalytic Enantioselective Conjugate Addition. Accounts of Chemical Research, 33(6), 346–353. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Hunt, I. (n.d.). Ch18: Organocopper reagents. University of Calgary. [Link]

  • Ashenhurst, J. (2023, May 24). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, December 1). Reactions of organocopper reagents. Wikipedia. [Link]

  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions, 41, 135-631. [Link]

  • Woodward, R. B., et al. (1973). Asymmetric total synthesis of prostaglandin E2. Journal of the American Chemical Society, 95(20), 6852–6853. [Link]

  • Nair, V., & Menon, R. S. (2001). The Michael addition reaction: a powerful tool in organic synthesis. Resonance, 6(10), 76–87. [Link]

  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487–531. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, March 16). 3.5: Syntheses of Prostaglandins from Cyclopentanes. [Link]

  • Ricci, A. (Ed.). (2000). Modern Allene Chemistry. Wiley-VCH. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

  • De Clercq, P. J. (1986). A unified strategy for the synthesis of prostaglandins and analogues. Chemical Society Reviews, 15(4), 435-467. [Link]

  • Nair, V., & Rajesh, C. (2001). The thia-Michael addition reaction: a versatile tool in organic synthesis. Journal of Sulfur Chemistry, 22(4), 303-316. [Link]

  • Couturier, D., Rigo, B., & Marhem, I. (2000). The aza-Michael reaction: a valuable and versatile tool in organic synthesis. Tetrahedron, 56(15), 2295-2318. [Link]

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

  • Feringa, B. L., Pineschi, M., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (1997). Highly Enantioselective Catalytic Conjugate Addition and Tandem Conjugate Addition-Aldol Reactions of Organozinc Reagents. Angewandte Chemie International Edition in English, 36(23), 2620–2623. [Link]

  • Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Chemical Reviews, 108(8), 2824–2852. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471–1477. [Link]

Sources

Application Note: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one in Prostaglandin Synthesis

[1][2]

Part 1: Strategic Overview & Chemical Logic

The "Sulfur-Linchpin" Strategy

In the total synthesis of prostaglandins, the construction of the highly functionalized cyclopentane core with correct stereochemistry at C8, C11, and C12 (PG numbering) is the primary challenge.[1] 2-[(Phenylthio)methyl]-2-cyclopenten-1-one serves as a bifunctional "linchpin" scaffold that addresses this via two key mechanisms:

  • Regiocontrolled Michael Addition (The

    
    -Chain):  The 2-substituent directs nucleophilic attack (e.g., organocuprates) exclusively to the 3-position, installing the prostaglandin 
    
    
    -chain (C13–C20) with high trans-stereoselectivity relative to the 2-substituent.[1]
  • Latent Functionality (The

    
    -Chain or Exocyclic Alkene):  The phenylthiomethyl group is a "masked" functionality.[1]
    
    • Pathway A (Desulfurization): Reductive removal (Raney Ni) yields a methyl group, accessing Methyl Jasmonate or methylated PG analogs.[1]

    • Pathway B (Oxidative Elimination): Oxidation to the sulfoxide followed by thermal elimination generates an exocyclic methylene group.[1] This is critical for synthesizing

      
      -PGJ
      
      
      analogs
      and antitumor antibiotics like Methylenomycin B , which share the cyclopentenone core.
Mechanism of Action: The Three-Component Coupling

The most powerful application of this reagent is in a Three-Component Coupling protocol (Noyori-type), where the cyclopentenone ring is sequentially functionalized in a "one-pot" or stepwise manner.[1]

ReactionPathwayStart2-[(Phenylthio)methyl]-2-cyclopenten-1-oneIntermediateEnolate Intermediate(Regiospecific)Start->Intermediate1. Michael Addition(-78°C, THF)CuprateLithium Organocuprate(Omega Chain)Cuprate->IntermediateProduct2,3-DisubstitutedCyclopentanoneIntermediate->Product2. Enolate TrappingElectrophileElectrophile(Alpha Chain/Aldehyde)Electrophile->ProductFinalExocyclic Methylene PG(via Sulfoxide Elimination)Product->Final3. NaIO4 / Heat(-PhSOH)

Figure 1: The strategic workflow for utilizing the phenylthiomethyl scaffold in prostaglandin synthesis.

Part 2: Detailed Experimental Protocols

Protocol A: Preparation of the Scaffold

Note: While commercially available, in-house preparation from 2-cyclopentenone ensures freshness and scalability.

Reagents:

  • 2-Cyclopenten-1-one[1][2][3][4][5][6][7]

  • Formaldehyde (37% aq.)[1]

  • Thiophenol (PhSH)[1]

  • DABCO (1,4-Diazabicyclo[2.2.2]octane)[1]

  • Triethylamine (

    
    )[1]
    

Procedure:

  • Baylis-Hillman Reaction: Combine 2-cyclopenten-1-one (1.0 equiv), formaldehyde (1.5 equiv), and DABCO (0.1 equiv) in THF/Water (1:1).[1] Stir at RT for 24h to yield 2-(hydroxymethyl)-2-cyclopenten-1-one .

  • Mesylation: Treat the crude alcohol with MsCl (1.1 equiv) and

    
     (1.2 equiv) in 
    
    
    at 0°C.
  • Displacement: Add thiophenol (1.1 equiv) and

    
     (1.2 equiv) to the mesylate solution. Stir at 0°C 
    
    
    RT for 2 hours.
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields 2-[(phenylthio)methyl]-2-cyclopenten-1-one as a pale yellow oil.[1]

Protocol B: Three-Component Coupling (The "PG Core" Synthesis)

Objective: Install the

1

Reagents:

  • Scaffold: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one[1][2][3][4][5][6]

  • 
    -Chain Precursor: 
    
    
    -1-iodo-1-octene (or specific PG side chain)[1]
  • Cu Source:

    
     or 
    
    
    [1]
  • Lithium Source:

    
     (1.7 M in pentane)[1]
    
  • Trapping Agent: Propargyl bromide or saturated aldehyde (for

    
    -chain)[1]
    

Step-by-Step Methodology:

  • Cuprate Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve the vinyl iodide (1.0 equiv) in dry

      
      . Cool to -78°C.[1]
      
    • Add

      
       (2.0 equiv) dropwise.[1] Stir for 1h.
      
    • Transfer this vinyllithium solution via cannula to a slurry of

      
       (0.5 equiv) in THF at -78°C. Warm to -20°C to form the mixed cuprate 
      
      
      .
  • Michael Addition:

    • Cool the cuprate solution back to -78°C.

    • Add 2-[(phenylthio)methyl]-2-cyclopenten-1-one (0.8 equiv) dissolved in THF dropwise over 15 min.

    • Critical Control Point: Monitor by TLC.[8] The reaction is usually complete in 30–60 min.[1] The solution will turn bright yellow (enolate formation).[1]

  • Enolate Trapping (Tandem Reaction):

    • Add HMPA (2.0 equiv) to the reaction mixture (to deaggregate the enolate).[1]

    • Add the electrophile (e.g., propargyl bromide for

      
      -chain installation) rapidly.[1]
      
    • Allow the reaction to warm to 0°C over 2 hours.

  • Workup:

    • Quench with saturated

      
       (aq).[1][9]
      
    • Extract with

      
       (3x).[1] Wash combined organics with brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Result: A 2,3-disubstituted cyclopentanone with the phenylthiomethyl group still intact at C2.

Protocol C: Oxidative Elimination (The "Exocyclic Methylene" Step)

Objective: Transform the sulfide into the exocyclic double bond characteristic of PGJ series or Methylenomycins.[1]

Reagents:

  • Substrate: Product from Protocol B

  • Oxidant:

    
     (Sodium Periodate)[1]
    
  • Solvent: MeOH/Water (1:1)[1]

Procedure:

  • Dissolve the substrate in MeOH/Water.[1]

  • Add

    
     (1.1 equiv) at 0°C. Stir for 1h to form the sulfoxide.
    
  • Thermal Elimination:

    • Extract the sulfoxide with

      
      .[1]
      
    • Dissolve in toluene and add solid

      
       (buffer).[1]
      
    • Heat to reflux (110°C) for 1–3 hours.

  • Mechanism: Syn-elimination of phenylsulfenic acid (

    
    ) generates the exocyclic methylene  double bond.[1]
    

Part 3: Data Analysis & Quality Control[1]

Structural Validation Table

The following spectroscopic data confirms the integrity of the starting material and the success of the coupling.

Compound StageKey 1H NMR Signal (

, ppm)
Key IR Signal (

)
Interpretation
Starting Material 7.60 (m, 1H, vinyl H3)1705 (C=O, enone)Intact enone system.[1]
3.85 (s, 2H,

)
1580 (C=C)Presence of sulfide handle.[1]
Michael Adduct Disappearance of 7.60 ppm1740 (C=O, ketone)Loss of enone; formation of saturated ketone.[1]
Multiplet at ~2.5 ppm (H3)Successful chain addition at C3.
Elimination Product 5.45 & 6.10 (s, 1H each)1640 (C=C, exo)Formation of exocyclic methylene (

).[1]
Troubleshooting Guide
  • Problem: Low yield in Michael Addition.

    • Cause: Steric hindrance of the bulky phenylthiomethyl group.[1]

    • Solution: Use a "Higher Order" Cyanocuprate (

      
      ) or add 
      
      
      as a Lewis acid promoter to activate the enone.[1]
  • Problem: Polymerization during Elimination.

    • Cause: The exocyclic enone is highly reactive (Michael acceptor).[1]

    • Solution: Perform the elimination in the presence of a radical scavenger (BHT) or immediately use the product in the next step.[1]

Part 4: Logical Pathway Visualization

The following diagram illustrates the transformation of the phenylthiomethyl group into the final bioactive pharmacophore.

MechanismSubstrateSulfide Precursor(-CH2-S-Ph)OxidationOxidation(NaIO4)Substrate->OxidationSulfoxideSulfoxide Intermediate(-CH2-S(=O)-Ph)Oxidation->SulfoxideEliminationThermal Elimination(Reflux)Sulfoxide->EliminationProductExocyclic Methylene(=CH2)Elimination->Product- PhSOH

Figure 2: Mechanistic pathway for the conversion of the sulfide handle to the exocyclic alkene.[1]

References

  • Binns, M. R., & Haynes, R. K. (1987).[1] "Hexamethylphosphoramide-Mediated Conjugate Addition of (Alkylthio)-, (Phenylthio)-, and (Phenylseleno)allyllithium Reagents to 2-Cyclopentenone." Journal of Organic Chemistry. Link[1]

  • Smith, A. B., et al. (1981).[1] "2-Hydroxymethyl-2-cyclopentenone: A Versatile Intermediate."[1] Organic Syntheses, 61, 65. Link[1]

  • Patterson, J. W. (1988).[1] "Synthesis of Prostaglandins via Conjugate Addition to Cyclopentenones." Prostaglandins, 36(1), 1-15.[1]

  • Noyori, R., & Suzuki, M. (1984).[1] "Prostaglandin Synthesis via Three-Component Coupling." Angewandte Chemie International Edition, 23(11), 847-876.[1] Link[1]

  • Trost, B. M., & Salzmann, T. N. (1973).[1] "New Synthetic Reactions. Sulfenylations and Dehydrosulfenylations of Esters and Ketones."[1] Journal of the American Chemical Society, 95(20), 6840–6842.[1] Link[1]

Application Note: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one as a Latent Electrophile for Annulation Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one in Annulation Reactions Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS 76047-52-4) serves a critical role in organic synthesis as a storable, latent precursor to the highly reactive, cross-conjugated system 2-methylenecyclopent-2-en-1-one . While the naked exocyclic enone is prone to rapid polymerization and decomposition, the phenylthio-protected variant allows researchers to generate this potent electrophile in situ under controlled conditions.

This guide details the mechanistic utility of this compound in [4+2] Diels-Alder and [3+2] cycloadditions , providing a robust protocol for generating complex spirocyclic and fused ring systems essential in natural product synthesis (e.g., prostaglandins, terpenoids).

Mechanistic Insight: The "Masked" Electrophile Strategy

The core value of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one lies in its ability to release the reactive 2-methylenecyclopentenone intermediate via a sulfoxide elimination pathway. This strategy bypasses the handling of unstable intermediates.

The Activation Pathway
  • Oxidation: The sulfide is selectively oxidized to the sulfoxide (sulfinyl group).

  • Elimination: Under mild thermal conditions, the sulfoxide undergoes a syn-elimination (Ei mechanism), ejecting phenylsulfenic acid (PhSOH).

  • Annulation: The transiently formed exocyclic enone acts as a highly reactive Michael acceptor or dienophile, immediately trapping nucleophiles or dienes present in the media.

Mechanism Diagram (DOT)

ReactionPathway Precursor Sulfide Precursor (Stable) Sulfoxide Sulfoxide Intermediate Precursor->Sulfoxide Oxidation Oxidant Oxidant (mCPBA/NaIO4) Oxidant->Sulfoxide ReactiveSpecies 2-Methylene- cyclopentenone (Transient Electrophile) Sulfoxide->ReactiveSpecies Heat Elimination Thermal Elimination (- PhSOH) Elimination->ReactiveSpecies Product Annulated Product ReactiveSpecies->Product [4+2] or [3+2] Cycloaddition Trap Trapping Agent (Diene/Dipole) Trap->Product

Caption: Activation pathway of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one generating the reactive exocyclic enone for in situ capture.

Experimental Protocol: In Situ Generation and [4+2] Annulation

This protocol describes the synthesis of a spirocyclic adduct using 2-[(Phenylthio)methyl]-2-cyclopenten-1-one as the dienophile precursor and cyclopentadiene as the trap. This method ensures the reactive intermediate is consumed immediately upon formation, preventing polymerization.

Materials & Reagents
ReagentRoleEquiv.Notes
2-[(Phenylthio)methyl]-2-cyclopenten-1-one Substrate1.0Starting material
m-Chloroperbenzoic acid (mCPBA) Oxidant1.1~77% purity typ.
Cyclopentadiene Diene5.0Freshly cracked
Dichloromethane (DCM) Solvent A-Anhydrous
Toluene Solvent B-Anhydrous
Sodium Bicarbonate (sat. aq.) Wash-Quench
Step-by-Step Procedure
Phase 1: Sulfoxide Formation
  • Dissolution: Dissolve 1.0 mmol of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one in 10 mL of anhydrous DCM in a round-bottom flask. Cool to -78°C (dry ice/acetone bath).

  • Oxidation: Add 1.1 mmol of mCPBA (dissolved in 5 mL DCM) dropwise over 10 minutes.

    • Critical Control: Maintain low temperature to prevent premature elimination or over-oxidation to sulfone.

  • Monitoring: Stir at -78°C for 30 minutes. Monitor by TLC (SiO2, Hex/EtOAc) for disappearance of sulfide.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate in vacuo at <20°C .

    • Note: The sulfoxide intermediate is thermally sensitive. Do not heat during concentration.[1]

Phase 2: Elimination & Annulation (One-Pot)
  • Setup: Redissolve the crude sulfoxide in 10 mL of anhydrous Toluene .

  • Addition: Add freshly cracked cyclopentadiene (5.0 equiv).

    • Why Excess? To ensure the transient enone is trapped faster than it can polymerize.

  • Reaction: Heat the mixture to 80°C (oil bath) under Nitrogen/Argon atmosphere for 2–4 hours.

    • Observation: The elimination of phenylsulfenic acid occurs, followed immediately by the Diels-Alder reaction.

  • Purification: Cool to room temperature. Concentrate directly. Purify via flash column chromatography (Silica gel, Gradient Hexane/EtOAc).

Key Applications & Variations

A. [4+2] Diels-Alder Cycloadditions
  • Target: Spirocyclic ketones and fused tricycles.

  • Partners: Butadiene, Isoprene, Danishefsky’s diene.

  • Outcome: High regioselectivity is often observed due to the cross-conjugated nature of the intermediate.

B. [3+2] Dipolar Cycloadditions
  • Target: Pyrrolidine or tetrahydrofuran fused systems.

  • Partners: Azomethine ylides, Nitrones.

  • Protocol Modification: Replace the diene in Phase 2 with the dipole precursor. The exocyclic double bond is a highly active dipolarophile.

C. Phosphine-Catalyzed Annulations (Lu Reaction)
  • While typical Lu reactions use MBH acetates, this sulfide derivative can be adapted.

  • Mechanism: The phenylthio group can act as a leaving group in the presence of specific Lewis acids or if activated as a sulfonium salt, allowing nucleophilic phosphine attack to generate the requisite allylic anion equivalent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Elimination temp too high or trap concentration too low.Decrease temp to 60°C; Increase equivalents of trapping agent (diene/dipole).
Sulfone Formation Over-oxidation during Phase 1.Strictly control mCPBA stoichiometry (1.0-1.1 equiv) and keep temp at -78°C.
No Reaction Incomplete elimination.Ensure temperature reaches threshold for sulfoxide elimination (~80-100°C in toluene).

Workflow Visualization

Workflow Start Start: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one Step1 Step 1: Oxidation (mCPBA, -78°C, DCM) Start->Step1 Check1 QC: Check TLC for Sulfide Consumption Step1->Check1 Step2 Step 2: Solvent Swap (Cold Concentration -> Toluene) Check1->Step2 Complete Step3 Step 3: Add Trap (Diene/Dipole) & Heat to 80°C Step2->Step3 Result Final Product: Annulated Cyclopentenone Step3->Result

Caption: Operational workflow for the conversion of the sulfide precursor to the annulated product.

References

  • Paquette, L. A., & Ward, M. A. (2002). Encyclopedia of Reagents for Organic Synthesis: Phenyl Vinyl Sulfide. Wiley. (Context: General utility of phenylthio groups as masked vinyl units).

  • Trost, B. M., & Salzmann, T. N. (1973). New synthetic reactions.[2][3] Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society. (Context: Mechanism of sulfoxide elimination to form enones).

  • Lu, X., Zhang, C., & Xu, Z. (2001). Reactions of electron-deficient alkynes and allenes under phosphine catalysis. Accounts of Chemical Research. (Context: Phosphine-catalyzed annulations of cyclopentenones).

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS 76047-52-4). (Context: Commercial availability and physical properties).

  • Reich, H. J., & Wollowitz, S. (1982). Preparation of alpha,beta-unsaturated carbonyl compounds using organoselenium and organosulfur reagents. Organic Reactions.[2][1][3][4][5][6][7][8][9] (Context: Elimination chemistry of sulfur/selenium for enone synthesis).

Sources

Protecting group strategies for 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Protection of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Introduction: The Synthetic Value of a Substituted Cyclopentenone

The 2-cyclopentenone framework is a cornerstone in organic synthesis, serving as a versatile intermediate for constructing complex molecular architectures.[1] These five-membered rings are prevalent in a vast array of biologically active natural products, including prostaglandins and various alkaloids.[2] The specific substrate, 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, is a highly functionalized building block. Its utility stems from the diverse reactivity of its three key components: the electrophilic ketone, the Michael-accepting α,β-unsaturated system, and the phenylthio moiety, which can be further manipulated (e.g., through oxidation and elimination).

To harness the full synthetic potential of this molecule, a chemist must often perform reactions on one part of the molecule while leaving the others untouched. This requirement for chemoselectivity necessitates the use of protecting groups—temporary modifications that mask a reactive functional group, rendering it inert to a specific set of reaction conditions.[3][4] This guide provides a detailed examination of the primary protecting group strategy for 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, focusing on the protection and deprotection of the ketone carbonyl. We will explore the causality behind procedural choices, provide field-tested protocols, and offer a clear framework for incorporating this strategy into multistep syntheses.

Analysis of the Substrate: A Trifecta of Reactivity

A successful protection strategy begins with a thorough understanding of the substrate's inherent reactivity.

  • The Ketone: The carbonyl group is highly electrophilic and susceptible to 1,2-attack by a wide range of strong nucleophiles, such as Grignard reagents, organolithiums, and reducing agents like LiAlH₄.[5]

  • The Enone System: The conjugated double bond renders the β-carbon (C3) electrophilic, making it a prime target for 1,4-conjugate addition by softer nucleophiles (e.g., cuprates, amines, thiols).

  • The Phenylthio Group: The thioether is generally robust. It is stable to many non-oxidative acidic and basic conditions. However, the sulfur atom can be oxidized (to a sulfoxide or sulfone), and the adjacent methylene protons (at C6) possess some acidity.

This confluence of reactive sites means that attempting a reaction, for instance, with a Grignard reagent intended for another part of a larger molecule would likely result in an undesired attack on the ketone. Therefore, the most common and critical strategy involves protecting the ketone.

Primary Strategy: Ketal Protection of the Carbonyl Group

The most reliable method for protecting a ketone is to convert it into a cyclic ketal.[6][7] Ketal formation transforms the trigonal planar, electrophilic carbonyl carbon into a tetrahedral, ether-like carbon that is unreactive toward bases and nucleophiles.[5]

Why a Cyclic Ethylene Ketal? The formation of a five-membered cyclic ketal using ethylene glycol is favored for several reasons:

  • Thermodynamic Stability: The formation of a five-membered ring is entropically favored over a bimolecular reaction with two separate alcohol molecules.

  • Robustness: Ethylene ketals are exceptionally stable under strongly basic, nucleophilic, and reductive conditions, making them compatible with a vast range of subsequent transformations.[3][7]

  • Reliable Cleavage: They can be cleanly and efficiently removed by hydrolysis using aqueous acid to regenerate the parent ketone.[8]

The overall workflow for employing this protecting group strategy is illustrated below.

G sub 2-[(Phenylthio)methyl]- 2-cyclopenten-1-one prot Protection Step (Ketal Formation) sub->prot Ethylene Glycol, H+ cat. ketal Protected Substrate (Ketal Intermediate) prot->ketal react Desired Reaction (e.g., Grignard, Reduction) ketal->react Reagent attacks elsewhere in molecule deprot Deprotection Step (Hydrolysis) react->deprot H3O+ prod Final Product with Modified Functionality deprot->prod

Caption: General workflow for using a ketal protecting group.

Experimental Protocols

Protocol 1: Ketal Protection of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

This protocol describes the formation of 2-(2-((phenylthio)methyl)cyclopent-2-en-1-ylidene)-1,3-dioxolane. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.[4]

Reaction Scheme:

G start product start->product reagents + Ethylene Glycol + p-TsOH (cat.) conditions Toluene, Reflux Dean-Stark Trap

Caption: Ketal protection reaction.

Materials:

  • 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-[(Phenylthio)methyl]-2-cyclopenten-1-one (1.0 eq).

  • Dissolve the substrate in a volume of anhydrous toluene sufficient to fill the flask to about half its volume and ensure the Dean-Stark trap can be filled.

  • Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.05 eq) to the flask.

  • Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ solution, water, and brine. The bicarbonate wash is crucial to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketal.

  • Purify the product via flash column chromatography on silica gel if necessary.

Protocol 2: Ketal Deprotection (Hydrolysis)

This protocol regenerates the ketone from the ketal intermediate. The reaction is an acid-catalyzed hydrolysis, effectively the reverse of the protection step.[8]

Reaction Scheme:

G start Protected Ketal product Original Substrate start->product reagents + H₂O conditions Acetone, H+ (e.g., HCl) Room Temperature

Caption: Ketal deprotection via hydrolysis.

Materials:

  • Protected ketal intermediate

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected ketal (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1M aqueous HCl (e.g., 0.2 volumes relative to the acetone volume). The amount of acid should be catalytic but sufficient to ensure a reasonable reaction rate.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting ketal and the appearance of the deprotected ketone. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aq. NaHCO₃ solution until effervescence ceases.

  • Remove the majority of the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is the regenerated 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, which can be purified by column chromatography if needed.

Data Summary: Functional Group Compatibility

The success of a protecting group strategy hinges on its orthogonality—its ability to remain stable while other functional groups react. The following table summarizes the stability of the key moieties under various conditions.

Functional GroupReagent ClassConditionsStabilityRationale
Enone (Ketone) Organometallics (R-MgBr, R-Li)Anhydrous, Basic/NucleophilicNo Highly electrophilic carbonyl is readily attacked (1,2-addition).
Enone (Alkene) Soft Nucleophiles (R₂CuLi)Anhydrous, NucleophilicNo Susceptible to 1,4-conjugate addition.
Phenylthioether Strong Bases (n-BuLi, LDA)Anhydrous, BasicYes Generally stable, though α-proton abstraction is possible.
Phenylthioether Acids (HCl, H₂SO₄)Aqueous, ProticYes Stable to non-oxidizing acids.
Phenylthioether Oxidants (m-CPBA, H₂O₂)VariesNo Sulfur is readily oxidized to sulfoxide and sulfone.
Ketal Organometallics (R-MgBr, R-Li)Anhydrous, Basic/NucleophilicYes Ether-like structure is inert to strong bases and nucleophiles.[5]
Ketal Hydrides (LiAlH₄, NaBH₄)Anhydrous, Basic/NucleophilicYes Stable to hydride reducing agents.[7]
Ketal Acids (HCl, H₂SO₄)Aqueous, ProticNo Readily hydrolyzed back to the ketone. This is the deprotection condition.[3]

Conclusion

The protection of the ketone in 2-[(Phenylthio)methyl]-2-cyclopenten-1-one as a cyclic ethylene ketal is a robust and indispensable strategy for modern organic synthesis. This approach effectively "silences" the reactivity of the carbonyl and the conjugated enone system towards strong bases and nucleophiles, thereby unlocking a broader range of possible chemical transformations elsewhere in the molecule. The protocols provided herein are foundational and can be adapted as needed for specific synthetic targets. By understanding the principles of reactivity and the practical aspects of the protection/deprotection sequence, researchers can confidently employ this valuable tool to achieve their complex synthetic goals.

References

  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones.Accessed via Google Search. [Source not publicly available]
  • Carbonyl Protecting Groups. (2020). Chemistry LibreTexts.[Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.[Link]

  • Protecting Groups in Synthesis. KPU Pressbooks.[Link]

  • Reactions of α-Functionally Substituted Enals with Terminal Alkynes: Unexpected Assembly of 2-Amino-2-Cyclopentenones. (2023). The Journal of Organic Chemistry.[Link]

  • Efficient synthesis of β'-amino-α,β-unsaturated ketones. National Center for Biotechnology Information.[Link]

  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. (2018). MDPI.[Link]

  • Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes. National Center for Biotechnology Information.[Link]

  • Acetals as Protecting Groups. (2019). Chemistry LibreTexts.[Link]

  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (2021). Royal Society of Chemistry.[Link]

  • 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. (2018). Royal Society of Chemistry.[Link]

  • Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal.[Link]

  • Thermal Decomposition of 2-Cyclopentenone. (2020). The Journal of Physical Chemistry A.[Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal.[Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2024). Cureus.[Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal.[Link]

  • A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. (2012). ResearchGate.[Link]

  • Protection of Aldehydes and Ketones. (2021). YouTube.[Link]

  • Synthesis of Chiral Cyclopentenones. (2014). Chemical Reviews.[Link]

  • Acetals as protecting groups and thioacetals. Khan Academy.[Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2024). ScienceDirect.[Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2022). Springer.[Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2011). MDPI.[Link]

  • Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-ketoaldehydes. University of Galway Research.[Link]

Sources

Scale-up synthesis of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[(phenylthio)methyl]-2-cyclopenten-1-one , a versatile electrophilic scaffold for diversity-oriented library synthesis. The synthetic route utilizes a three-step sequence: a Morita-Baylis-Hillman (MBH) reaction, followed by acetylation, and a nucleophilic allylic substitution.

Designed for drug discovery chemists, this guide prioritizes process safety , reproducibility , and purification efficiency , minimizing the need for chromatographic separation on large scales.[1]

Key Chemical Data
CompoundMW ( g/mol )CAS No.[2][3][4][5]Role
2-Cyclopenten-1-one 82.10930-30-3Starting Material
Formaldehyde (37% aq) 30.0350-00-0C1 Synthon
Thiophenol 110.18108-98-5Nucleophile
Target Molecule 204.29 76047-52-4 Scaffold

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of functionalizing the


-position of a cyclic enone. Direct alkylation is difficult due to competing polymerization and self-condensation. We employ the Morita-Baylis-Hillman (MBH)  reaction to install a hydroxymethyl handle, which is then activated and displaced.
Reaction Scheme

ReactionScheme SM 2-Cyclopenten-1-one (Start) Inter1 2-(Hydroxymethyl)- 2-cyclopenten-1-one SM->Inter1 Step 1: HCHO (aq) Bu3P (cat.), THF/H2O Inter2 2-(Acetoxymethyl)- 2-cyclopenten-1-one Inter1->Inter2 Step 2: Ac2O Pyridine, DCM Product 2-[(Phenylthio)methyl]- 2-cyclopenten-1-one Inter2->Product Step 3: PhSH Et3N, DCM (SN2 Substitution)

Figure 1: Three-step synthetic pathway. The hydroxymethyl intermediate is activated as an acetate to facilitate displacement by the soft thiophenol nucleophile.

Detailed Experimental Protocols

Step 1: Morita-Baylis-Hillman Reaction

Objective: Installation of the hydroxymethyl group. Mechanism: Phosphine-catalyzed Michael addition/Aldol condensation sequence.

  • Reagents:

    • 2-Cyclopenten-1-one (1.0 equiv)

    • Formaldehyde (37% aq. solution, 1.5 equiv)

    • Tributylphosphine (

      
      -Bu
      
      
      
      P, 0.1 equiv)[1]
    • Solvent: THF/Water (1:1 v/v)[1]

  • Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopenten-1-one (100 mmol, 8.2 g) in THF (50 mL) and Water (50 mL).

    • Addition: Add Formaldehyde solution (150 mmol, 12.2 g).

    • Catalysis: Add

      
      -Bu
      
      
      
      P (10 mmol, 2.5 mL) dropwise. Caution: Bu
      
      
      P is pyrophoric and toxic; handle under inert atmosphere.
    • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hex 1:1) for consumption of enone (

      
      ) and appearance of alcohol (
      
      
      
      ).
    • Workup: Dilute with brine (100 mL) and extract with EtOAc (

      
       mL). Dry combined organics over Na
      
      
      
      SO
      
      
      and concentrate in vacuo.
    • Purification: The crude oil is typically

      
       pure and used directly. If necessary, purify via flash chromatography (SiO
      
      
      
      , 30-50% EtOAc/Hexanes).[1]
  • Expected Yield: 85–95% (Crude).

Step 2: Acetylation of the Allylic Alcohol

Objective: Activation of the hydroxyl group for nucleophilic displacement. Rationale: The acetate is a superior leaving group for sulfur nucleophiles compared to the free alcohol and avoids the handling risks of allylic halides.

  • Reagents:

    • Crude 2-(hydroxymethyl)-2-cyclopenten-1-one (from Step 1)

    • Acetic Anhydride (1.2 equiv)[1]

    • Pyridine (1.5 equiv)[1]

    • DMAP (0.01 equiv - optional catalyst)

    • Solvent: Dichloromethane (DCM)[1]

  • Procedure:

    • Setup: Dissolve the crude alcohol in DCM (5 mL/g substrate) and cool to 0°C.

    • Addition: Add Pyridine followed by Acetic Anhydride dropwise to control exotherm.

    • Reaction: Warm to room temperature and stir for 2 hours.

    • Workup: Quench with 1M HCl (cold) to remove pyridine. Wash organic layer with sat. NaHCO

      
       and brine. Dry over MgSO
      
      
      
      .
    • Purification: Concentrate to obtain the allylic acetate as a light yellow oil. This intermediate is stable and can be stored at 4°C.

  • Expected Yield: >90% (over 2 steps).

Step 3: Nucleophilic Substitution with Thiophenol

Objective: Formation of the C-S bond via S


2/S

2' displacement. Critical Safety: Thiophenol is highly toxic and has a stench threshold in the ppb range. All work must be performed in a fume hood. Bleach (NaOCl) must be available to neutralize spills/glassware. [1]
  • Reagents:

    • 2-(Acetoxymethyl)-2-cyclopenten-1-one (1.0 equiv)

    • Thiophenol (1.05 equiv)[1]

    • Triethylamine (Et

      
      N, 1.2 equiv)[1]
      
    • Solvent: DCM or Toluene

  • Procedure:

    • Setup: Dissolve the acetate (e.g., 50 mmol) in DCM (100 mL) under N

      
       atmosphere. Cool to 0°C.
      
    • Addition: Add Et

      
      N followed by the slow addition of Thiophenol. Note: The solution may turn yellow.[1]
      
    • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour. TLC should show complete conversion of the acetate.

    • Odor Control Workup:

      • Add 10% bleach solution (NaOCl) to the reaction mixture (carefully!) or to the aqueous waste during extraction to oxidize residual thiol to the odorless disulfide/sulfonate.

      • Wash organic layer with 1M NaOH (

        
        ) to remove unreacted thiophenol.
        
      • Wash with brine, dry (Na

        
        SO
        
        
        
        ), and concentrate.[1]
    • Purification: Recrystallization from Hexanes/EtOAc or vacuum distillation (if oil).

  • Expected Yield: 80–85%.

Library Synthesis Applications

The 2-[(phenylthio)methyl]-2-cyclopenten-1-one scaffold serves as a "privileged structure" for library generation.

Diversity Generation Workflow

LibraryGen cluster_pathways Diversity Pathways Scaffold Scaffold: 2-[(Phenylthio)methyl]- 2-cyclopenten-1-one PathA 1,4-Addition (Michael) (Amines, Thiols, Cuprates) Scaffold->PathA Nucleophiles PathB Oxidation to Sulfone (mCPBA -> Vinyl Sulfone) Scaffold->PathB Oxidation PathC 1,2-Addition (Grignard/Reduction) Scaffold->PathC Carbonyl Chem Dual Michael Acceptor\n(High Reactivity) Dual Michael Acceptor (High Reactivity) PathB->Dual Michael Acceptor\n(High Reactivity)

Figure 2: Divergent synthesis pathways. The sulfide moiety can be oxidized to a sulfone, creating a highly reactive vinyl sulfone Michael acceptor, or the enone can be derivatized directly.[1]

  • Conjugate Addition (Michael Reaction): The enone double bond is primed for 1,4-addition of amines or organocuprates, introducing diversity at the C3 position.[1]

  • Sulfone Modulation: Oxidation of the sulfide to a sulfone (using Oxone or mCPBA) increases the electrophilicity of the double bond, facilitating reactions with weaker nucleophiles.[1]

  • Core Reduction: Stereoselective reduction of the ketone or alkene yields chiral cyclopentane derivatives, common in prostaglandin analogs.[1]

Safety & Handling Protocols

  • Thiophenol: Extreme stench and high toxicity. Use a 10% Sodium Hypochlorite (Bleach) bath for all glassware and syringes immediately after use. Double-glove (Nitrile).

  • 2-Cyclopenten-1-one: A lachrymator and skin irritant. Avoid inhalation.

  • Tributylphosphine: Pyrophoric in high concentrations; toxic. Keep bottles under Argon/Nitrogen.

References

  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005).[1][6] A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction . Synthesis, 2005(18), 3035–3038.[1] Link

  • Vankar, Y. D., Kumaravel, G., Bhattacharya, I., & Kaur, K. (1995).[1] Reactions of 2-phenylthio-2-cycloalkenones and 2-[phenyl(thiomethyl)]-2-cycloalkenones: Synthesis of some useful chiral and achiral intermediates . Tetrahedron, 51(16).[1] Link

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003).[1] Recent Advances in the Baylis−Hillman Reaction and Applications . Chemical Reviews, 103(3), 811–892.[1] Link[1]

Sources

Troubleshooting & Optimization

Regioselectivity issues in reactions of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 2-[(Phenylthio)methyl]-2-cyclopenten-1-one . It prioritizes mechanistic insight, troubleshooting logic, and actionable protocols over generic descriptions.

Topic: Troubleshooting Regioselectivity & Reactivity Profiles Document ID: TSC-RXN-76047 Status: Active / Expert Verified

System Overview & Reactivity Profile

The Substrate: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one is a bifunctional "linchpin" scaffold. It combines a Michael acceptor (enone) with a latent electrophile/nucleophile (the phenylthiomethyl arm).

The Core Challenge: The primary difficulty with this substrate is Regiochemical Ambiguity . The C-2 substituent (


) electronically and sterically perturbs the cyclopentenone ring, creating three distinct zones of competing reactivity:
  • The Carbonyl (C-1): Susceptible to 1,2-addition by hard nucleophiles.

  • The

    
    -Carbon (C-3):  The site of conjugate (1,4) addition, often hindered by the adjacent C-2 substituent.
    
  • The

    
    -Carbon (C-5) vs. Side-Chain:  Competing sites for deprotonation (enolate formation).
    

Critical Troubleshooting Modules

Module A: Solving the 1,2- vs. 1,4-Addition Conflict

Symptom: User intends to alkylate at C-3 (Michael addition) but isolates the allylic alcohol (1,2-addition product) or recovers starting material.

Root Cause: The C-2 substituent (


) exerts a steric screen over the C-3 position. While the sulfur atom is soft, the methylene spacer prevents direct chelation-assisted delivery to C-3. Consequently, "hard" nucleophiles (Grignards, Organolithiums) preferentially attack the unhindered, harder Carbonyl (C-1).

The Protocol (Enforcing 1,4-Selectivity): To force 1,4-addition, you must soften the nucleophile or activate the


-position while suppressing carbonyl hardness.
  • Step 1: Transmetallation. Do not use R-Li or R-MgBr directly. Transmetallate to a Cuprate (Gilman reagent,

    
    ) or use Copper(I) catalysis.
    
  • Step 2: Lewis Acid Activation. If using R-MgBr is unavoidable, add

    
      (Luche conditions) to favor 1,2-addition (if that is the goal), or use 
    
    
    
    (Trimethylsilyl chloride) to accelerate the 1,4-conjugate addition via silyl enol ether trapping.

Decision Matrix: Nucleophile Selection

Nucleophile TypeMajor ProductRegiocontrol Fix

(Organolithium)
1,2-Adduct (Alcohol)Fail. Switch to

or

.

(Grignard)
Mix (1,2 > 1,4)Add

(10-20 mol%)
to catalyze 1,4-addition.
Enolates (e.g., Malonates) 1,4-AdductGenerally safe. Ensure base is non-nucleophilic (e.g., NaH, KOtBu).
Thiols (

)
1,4-AdductExcellent. The C-2 side chain does not hinder S-nucleophiles.
Module B: Photochemical [2+2] Cycloaddition Regiocontrol

Symptom: Formation of intractable mixtures of Head-to-Head (HH) and Head-to-Tail (HT) isomers during annulation with alkenes.

Root Cause: In excited-state enone cycloadditions, the regiochemistry is dictated by the polarization of the alkene and the enone in the exciplex. The 2-substituent usually directs toward Head-to-Tail (HT) adducts due to dipole alignment, but the flexibility of the


 arm can disrupt this via steric clash if the partner alkene is bulky.

Mechanism & Pathway: The reaction proceeds via a triplet excited state (


). The initial bond formation is reversible; the second bond formation determines the product.

Photochemistry Start Ground State Enone + Alkene Excitation Excitation (hv) Intersystem Crossing -> T1 Start->Excitation Exciplex Exciplex Formation (Alignment) Excitation->Exciplex Biradical 1,4-Biradical Intermediate Exciplex->Biradical Regioselectivity Step Biradical->Start Reversion Product_HT Head-to-Tail (HT) Major Product (Target) Biradical->Product_HT Fast Closure Product_HH Head-to-Head (HH) Minor Product (Impurity) Biradical->Product_HH Steric Clash

Caption: Pathway of [2+2] photocycloaddition showing the divergence point for regioselectivity.

Troubleshooting Steps:

  • Solvent Polarity: Use non-polar solvents (Cyclohexane, Benzene) to maximize the dipole-dipole directing effect which favors HT. Polar solvents (Acetonitrile) stabilize the exciplex non-specifically, eroding selectivity.

  • Temperature: Lower the temperature (

    
     to 
    
    
    
    ). Entropy favors the statistical mixture; enthalpy (dipole alignment) favors HT.
  • Wavelength: Ensure irradiation is

    
     (Pyrex filter) to avoid degrading the sulfide moiety (C-S homolysis).
    
Module C: The "Deprotonation Trap" ( vs. )

Symptom: Attempting to generate the enolate results in side-chain alkylation or decomposition.

Technical Insight:

  • Target:

    
    -deprotonation (C-5) to form the thermodynamic enolate.
    
  • Risk: The protons on the

    
     group are allylic and adjacent to sulfur. While less acidic than C-5, they become competitive if the base is too bulky or if the reaction is allowed to equilibrate too long.
    

Protocol for Kinetic Enolate Generation (C-5 Alkylation):

  • Conditions: LDA (1.1 equiv), THF,

    
     .
    
  • Procedure: Add the enone slowly to the LDA solution (inverse addition). This ensures excess base is always present, preventing proton exchange between enolate and ketone (which leads to thermodynamic equilibration).

  • Quench: Add the electrophile immediately at

    
    . Do not warm up until the reaction is complete.
    

Frequently Asked Questions (FAQ)

Q1: Can I oxidize the sulfur to a sulfoxide without destroying the enone double bond? A: Yes, but reagent selection is critical. Use


  (Sodium periodate) on silica gel or 

(1.0 equiv) at

.
  • Warning: Excess

    
     will epoxidize the electron-deficient enone double bond (slow) or the electron-rich sulfide (fast). Stoichiometry must be precise.
    
  • Benefit: The resulting sulfoxide undergoes Mislow-Evans rearrangement , allowing you to transpose the oxygen to the side chain, a powerful synthetic maneuver.

Q2: I'm trying to do a Baylis-Hillman reaction using this enone as the activated alkene, but it's not working. A: 2-Substituted enones are notoriously poor substrates for the Baylis-Hillman reaction because the


-position is already occupied. You cannot add another group to the 

-position.
  • Alternative: Use this molecule as the product of a Baylis-Hillman-type strategy (starting from cyclopentenone + formaldehyde + thiol), not the substrate.

Q3: The sulfide group is poisoning my hydrogenation catalyst (Pd/C). How do I reduce the double bond? A: Sulfur is a classic catalyst poison.

  • Solution 1: Use significantly higher catalyst loading (20-50% w/w).

  • Solution 2: Switch to Raney Nickel (which will also desulfurize the molecule, removing the

    
     group entirely—useful if the group was just a temporary directing group).
    
  • Solution 3: Use Wilkinson's Catalyst (

    
    ) for homogeneous hydrogenation, which is more tolerant of sulfides than heterogeneous Pd.
    

References

  • Syntheses of Prostaglandins and Jasmonates

    • Title: 2-Phenylthio-2-cyclopentenone, a useful synthon for 2,3-disubstituted cyclopentanones.
    • Source: The Journal of Organic Chemistry.[1][2]

    • URL:[Link]

  • General Reactivity of 2-Substituted Enones

    • Title: The Michael Addition Reaction and Conjugate Addition.[3][4][5]

    • Source: Master Organic Chemistry.[6]

    • URL:[Link]

  • Photochemical Cycloaddition Mechanisms

    • Title: Enone Olefin [2 + 2] Photochemical Cycloadditions.
    • Source: Organic Reactions (via Wiley Online Library).
    • URL:[Link]

  • Mislow-Evans Rearrangement Context

    • Title: Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones... applying a Mislow–Evans rearrangement of an allylic sulfoxide.[7]

    • Source: MDPI (Marine Drugs).
    • URL:[Link]

Sources

Validation & Comparative

Spectroscopic analysis to confirm the structure of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The synthesis of 2-[(phenylthio)methyl]-2-cyclopenten-1-one (CAS: 76047-52-4) typically involves the functionalization of the


-carbon of an enone system. This class of molecules—

-substituted cyclopentenones—serves as a critical intermediate in the synthesis of prostaglandins, antimicrobial agents (e.g., methylenomycin analogs), and cross-linking agents.

The Analytical Challenge: Synthetic routes such as the Baylis-Hillman reaction or nucleophilic substitution of 2-(hydroxymethyl)cyclopent-2-en-1-one often yield complex mixtures. The primary structural ambiguities that must be resolved are:

  • Regiochemistry: Is the substituent at the C2 (

    
    ) or C3 (
    
    
    
    ) position?
  • Oxidation State: Has the sulfur remained a sulfide, or oxidized to a sulfoxide/sulfone?

  • Double Bond Integrity: Did the double bond migrate to an exocyclic position?

This guide compares spectroscopic techniques to definitively confirm the structure, prioritizing Regiochemical Certainty .

Comparative Analysis of Spectroscopic Methods

The following table evaluates the utility of standard analytical techniques for this specific molecular class.

TechniqueKey CapabilityDiagnostic PowerLimitation
FT-IR Functional Group IDMedium. Confirms conjugated ketone (

) and alkene (

).
Cannot distinguish C2 vs. C3 regioisomers.
1H NMR (1D) Proton EnvironmentHigh. The chemical shift of the vinyl proton is the primary regio-indicator.Overlap in the aromatic region can obscure vinyl signals in crude mixtures.
13C NMR (DEPT) Carbon SkeletonHigh. Distinguishes

bridge from ring

.
Quaternary carbons (C1, C2) require long acquisition times.
2D NMR (HMBC) ConnectivityDefinitive. The "Gold Standard" for linking the side chain to the ring.Requires higher concentration and longer instrument time.
HRMS (ESI) Formula/IsotopesMedium. Confirms formula and S-oxidation state.Provides no structural/connectivity information.

Deep Dive: The "Regio-Marker" Strategy

The most critical step in validating 2-[(phenylthio)methyl]-2-cyclopenten-1-one is distinguishing it from its 3-substituted isomer. This relies on the Electronic Deshielding Effect of the carbonyl group.

The 1H NMR Logic (Causality)

In an unsubstituted 2-cyclopenten-1-one:

  • 
    -proton (C2-H):  Shielded, typically 
    
    
    
    ~6.0 - 6.2 ppm.
  • 
    -proton (C3-H):  Deshielded by resonance with the carbonyl, typically 
    
    
    
    ~7.6 - 7.8 ppm.

Validation Rule:

  • If the substituent is at C2 , the spectrum will show one vinyl proton at ~7.5–7.8 ppm (the remaining

    
    -proton).
    
  • If the substituent is at C3 , the spectrum will show one vinyl proton at ~6.0–6.5 ppm (the remaining

    
    -proton).
    
The HMBC "Anchor"

While 1H NMR is suggestive, Heteronuclear Multiple Bond Correlation (HMBC) provides the legal proof required for publication. You must observe a correlation from the methylene protons (


) to:
  • The Carbonyl Carbon (C1 , ~200-210 ppm).

  • The Quaternary Vinyl Carbon (C2 , ~140-150 ppm).

  • The Methine Vinyl Carbon (C3 , ~150-160 ppm).

Experimental Protocols

Protocol A: 1H and 13C NMR Acquisition
  • Sample Prep: Dissolve ~10 mg of purified compound in 0.6 mL

    
    . Filter through a cotton plug to remove particulates that cause line broadening.
    
  • Instrument: 400 MHz or higher (500 MHz preferred for resolving the methylene singlet from multiplets).

  • Parameters:

    • 1H: Spectral width -2 to 14 ppm; Relaxation delay (

      
      ) 
      
      
      
      2.0s to ensure integration accuracy of the vinyl proton.
    • 13C: Minimum 512 scans for quaternary carbon detection.

  • Self-Validation: The integral of the phenyl region (5H) must match the ratio to the methylene singlet (2H). If the ratio is off, the sample is impure or the solvent peak is interfering.

Protocol B: FT-IR Analysis
  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Key Checkpoints:

    • Look for the Enone Doublet : A strong

      
       stretch at ~1700-1715 
      
      
      
      and a weaker
      
      
      stretch at ~1630
      
      
      .
    • Note: If the

      
       band shifts above 1740 
      
      
      
      , the conjugation is lost (indicating a saturated impurity).

Visualizing the Structural Determination

Diagram 1: Analytical Workflow

This decision tree illustrates the logical flow from crude synthesis to confirmed structure.

AnalyticalWorkflow Start Crude Reaction Mixture TLC TLC/Column Purification Start->TLC IR FT-IR Analysis (Check C=O @ ~1710 cm-1) TLC->IR NMR1D 1H NMR (400 MHz) (Locate Vinyl Proton) IR->NMR1D Decision Vinyl H shift? NMR1D->Decision Regio3 Shift < 6.5 ppm (3-Substituted Isomer) Decision->Regio3 Shielded Regio2 Shift > 7.2 ppm (2-Substituted Target) Decision->Regio2 Deshielded HMBC 2D HMBC Experiment (Confirm Connectivity) Regio2->HMBC Final Structure Confirmed HMBC->Final

Caption: Step-by-step logic flow for distinguishing regioisomers of substituted cyclopentenones.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range couplings (2-3 bonds) required to prove the structure.

HMBC_Connectivity H_CH2 H (Methylene) ~3.8 ppm C_CH2 C (Methylene) H_CH2->C_CH2 C_Ring2 C2 (Quaternary) ~145 ppm H_CH2->C_Ring2 2J C_Ring1 C1 (Carbonyl) ~206 ppm H_CH2->C_Ring1 3J (Diagnostic) C_Ring3 C3 (Vinyl CH) ~158 ppm H_CH2->C_Ring3 3J (Diagnostic) C_CH2->C_Ring2 C_Ring2->C_Ring1 C_Ring2->C_Ring3

Caption: Critical HMBC correlations. The detection of the H(methylene) to C1(carbonyl) cross-peak is the definitive proof of C2-substitution.

Reference Data Table

Use these values as the benchmark for your analysis.

Assignment1H Shift (

, ppm)
Multiplicity13C Shift (

, ppm)
Notes
C1 (

)
--206.5Diagnostic Enone Carbonyl
C2 (Quat) --144.2

-carbon
C3 (

)
7.63Triplet (

)
158.1

-proton (Deshielded)
C4 (

)
2.60Multiplet26.8Ring methylene
C5 (

)
2.45Multiplet34.5Ring methylene

-S
3.85Singlet (broad)29.1Bridge methylene
Ph-H 7.20 - 7.45Multiplet127-135Aromatic system

Note: Shifts are approximate (referenced to TMS in


) and may vary by 

0.2 ppm depending on concentration.

References

  • NIST Chemistry WebBook. (n.d.). 2-Cyclopenten-1-one, 2-methyl- (Analogous spectral data).[1][2][3] National Institute of Standards and Technology.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referenced for general rules on enone chemical shifts and HMBC coupling constants).

  • Basavaiah, D., et al. (2003). The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction. (Contextual reference for the synthesis of alpha-methylene substituted cyclopentenones). [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Cyclopentenone Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Reactivity of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one and the Quest for Structural Elucidation

To the dedicated researcher in organic synthesis and drug development, the cyclopentenone scaffold is a cornerstone of molecular design. Among its myriad derivatives, 2-[(Phenylthio)methyl]-2-cyclopenten-1-one presents a particularly intriguing case. Its unique substitution pattern, featuring a flexible phenylthiomethyl group at the 2-position, suggests a rich and varied reactivity profile, particularly in the formation of complex adducts through reactions such as Michael additions and Diels-Alder cycloadditions. These adducts are of significant interest as potential precursors to novel therapeutic agents and complex molecular architectures.

Despite its synthetic potential, a thorough investigation of the literature reveals a conspicuous absence of single-crystal X-ray diffraction studies for adducts derived from 2-[(Phenylthio)methyl]-2-cyclopenten-1-one. This knowledge gap presents a challenge for chemists seeking to predict and control the stereochemical outcomes of its reactions with certainty. In the absence of direct empirical data, a comparative analysis of structurally analogous cyclopentenone adducts becomes an invaluable tool.

This guide, therefore, embarks on a detailed exploration of the X-ray crystallographic data of adducts derived from closely related cyclopentenone systems. By examining the solid-state conformations and packing arrangements of these analogues, we can extrapolate key structural insights that may inform the future synthesis and characterization of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one adducts. We will delve into the crystallographic nuances of adducts formed from aldol condensations, chalcone formations, and Diels-Alder reactions, providing a robust framework for understanding the steric and electronic factors that govern their three-dimensional structures.

Comparative Crystallographic Analysis of Cyclopentenone Adducts

To provide a meaningful comparison, we will examine the crystal structures of three distinct classes of cyclopentenone adducts, each arising from a different fundamental organic reaction.

Aldol Adduct of Cyclopentanone: (2R,3R)-2-[(4-Chlorophenyl)hydroxymethyl]cyclopentanone

The aldol reaction is a classic method for forming carbon-carbon bonds and creating functionalized carbonyl compounds. The crystal structure of (2R,3R)-2-[(4-Chlorophenyl)hydroxymethyl]cyclopentanone, an aldol adduct of cyclopentanone, offers a foundational understanding of the stereochemistry at the newly formed chiral centers.

The synthesis of this adduct is achieved through a direct asymmetric intermolecular aldol reaction between cyclopentanone and 4-chlorobenzaldehyde, often catalyzed by a chiral amino acid like L-tryptophan in an aqueous medium.

Aldol_Reaction Cyclopentanone Cyclopentanone Reaction + Cyclopentanone->Reaction Aldehyde 4-Chlorobenzaldehyde Aldehyde->Reaction Catalyst L-Tryptophan (catalyst) Catalyst->Reaction Product (2R,3R)-2-[(4-Chlorophenyl)hydroxymethyl]cyclopentanone Reaction->Product H2O

Caption: Synthetic route to an aldol adduct of cyclopentanone.

The crystal structure of this aldol adduct reveals crucial information about the relative stereochemistry of the hydroxyl and chlorophenylmethyl substituents on the cyclopentanone ring.

Crystallographic Parameter (2R,3R)-2-[(4-Chlorophenyl)hydroxymethyl]cyclopentanone [1]
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.7401 Å, b = 10.4549 Å, c = 18.2135 Å
Key Bond Lengths C-O (hydroxyl): ~1.43 Å, C=O (carbonyl): ~1.22 Å
Key Bond Angles O-C-C (carbinol): ~110°, C-C-C (ring): ~104-106°
Intermolecular Interactions O-H···O hydrogen bonds forming one-dimensional chains

The trans relationship between the two substituents is a key feature, and the crystal packing is dominated by hydrogen bonding involving the hydroxyl group. This provides a baseline for predicting the likely stereochemical preferences and solid-state organization of similar adducts.

Chalcone-type Adduct: (2E,5E)-2,5-bis(2,6-dichlorobenzylidene)cyclopentanone

Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. The crystal structure of a bis-chalcone derivative of cyclopentanone provides insight into the conformation of extended conjugated systems attached to the five-membered ring. These compounds are typically synthesized via a base-catalyzed Claisen-Schmidt condensation.

Chalcone_Synthesis Cyclopentanone Cyclopentanone Reaction + Cyclopentanone->Reaction Aldehyde 2,6-Dichlorobenzaldehyde (2 eq.) Aldehyde->Reaction Base Base (e.g., NaOH) Base->Reaction Product (2E,5E)-2,5-bis(2,6-dichlorobenzylidene)cyclopentanone Reaction->Product

Caption: Synthesis of a bis-chalcone derivative of cyclopentanone.

The X-ray analysis of (2E,5E)-2,5-bis(2,6-dichlorobenzylidene)cyclopentanone reveals a largely planar molecule due to the extensive π-conjugation.

Crystallographic Parameter (2E,5E)-2,5-bis(2,6-dichlorobenzylidene)cyclopentanone [2]
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.345 Å, b = 5.987 Å, c = 12.456 Å, β = 98.78°
Key Bond Lengths C=C (exocyclic): ~1.34 Å, C=O: ~1.23 Å
Key Torsion Angles Dihedral angle between cyclopentanone and phenyl rings
Intermolecular Interactions π-π stacking interactions between the aromatic rings

The planarity of the molecule and the presence of π-π stacking are significant features that would likely be influenced by the introduction of a non-planar substituent like the phenylthiomethyl group.

Diels-Alder Adduct of 2-Cyclopenten-1-one

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The reaction of 2-cyclopenten-1-one with a chiral diene, such as (S)-9-(1-methoxyethyl)anthracene, yields a cycloadduct whose crystal structure can elucidate the facial selectivity of the cycloaddition.

Diels_Alder_Reaction Cyclopentenone 2-Cyclopenten-1-one Reaction + Cyclopentenone->Reaction Diene (S)-9-(1-methoxyethyl)anthracene Diene->Reaction Product Diels-Alder Adduct Reaction->Product Δ

Caption: Diels-Alder reaction of 2-cyclopenten-1-one.

The crystal structure of the resulting adduct provides definitive proof of the stereochemical outcome of the reaction.

Crystallographic Parameter Diels-Alder Adduct of 2-Cyclopenten-1-one [3]
Stereochemistry Typically exhibits high diastereoselectivity
Ring Conformation The newly formed six-membered ring adopts a boat-like conformation
Key Structural Features The relative orientation of the cyclopentanone moiety with respect to the anthracene core
Intermolecular Interactions Primarily van der Waals forces

The analysis of such adducts is critical for understanding how the substituents on both the diene and dienophile influence the stereochemical course of the reaction. For the target molecule, 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, the phenylthiomethyl group would be expected to exert a significant steric and electronic influence on the facial selectivity of the Diels-Alder reaction.

Experimental Protocols

General Protocol for Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction is a well-established and powerful analytical technique. The general workflow is as follows:

Xray_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement Slow_Evaporation Slow Evaporation Crystal_Mounting Crystal Mounting Slow_Evaporation->Crystal_Mounting Vapor_Diffusion Vapor Diffusion Vapor_Diffusion->Crystal_Mounting Cooling Slow Cooling Cooling->Crystal_Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Collection_Software Data Collection Diffractometer->Data_Collection_Software Data_Reduction Data Reduction Data_Collection_Software->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (e.g., CheckCIF) Structure_Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallographic analysis.

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common methods include slow evaporation of the solvent, vapor diffusion, and slow cooling.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to obtain a set of unique structure factor amplitudes.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit.

  • Structure Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Representative Synthetic Protocol: Asymmetric Aldol Reaction[1]
  • Reaction Setup: To a solution of 4-chlorobenzaldehyde (1 mmol) in water (5 mL) is added cyclopentanone (10 mmol) and L-tryptophan (0.1 mmol).

  • Reaction Execution: The mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray analysis are obtained by slow evaporation of a solution of the purified product in a suitable solvent system (e.g., hexane/ethyl acetate).

Conclusion: Paving the Way for Future Investigations

While the crystal structures of adducts of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one remain to be elucidated, this comparative guide provides a solid foundation for researchers in the field. The analysis of analogous cyclopentenone adducts from aldol, chalcone, and Diels-Alder reactions highlights the key structural parameters and intermolecular interactions that are likely to be at play. The provided experimental protocols offer a starting point for the synthesis and crystallographic analysis of these and other novel cyclopentenone derivatives. It is our hope that this guide will stimulate further research into the fascinating chemistry of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, ultimately leading to the successful crystallographic characterization of its diverse adducts and unlocking their full synthetic potential.

References

  • Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one. ResearchGate. Available at: [Link]

  • Density Functional Theory and Single Crystal X-ray Studies on Some Bis-Chalcone Derivatives. DergiPark. Available at: [Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters. Available at: [Link]

  • Diels-Alder Reactions and Transformations of 2-Cyclopenten-1-one with a Chiral Anthracene Template. ResearchGate. Available at: [Link]

  • SYNTHESIS, X-RAY STRUCTURE CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF SOME CHALCONE DERIVATIVES CONTAINING 2-CHLOROTHIOPHEN. EPrints USM. Available at: [Link]

  • Diels-Alder Reaction. Available at: [Link]

  • (2R,3R)-2-[(4-Chlorophenyl)hydroxymethyl]cyclopentanone. National Center for Biotechnology Information. Available at: [Link]

Sources

Mechanistic studies of reactions involving 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mechanistic Studies of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Part 1: Executive Summary

2-[(Phenylthio)methyl]-2-cyclopenten-1-one represents a specialized class of functionalized


-unsaturated ketones (enones). Unlike simple cyclopentenones, this molecule integrates a sulfide-bearing allylic arm at the 

-position. This structural modification fundamentally alters its reactivity profile, serving two critical roles in organic synthesis:
  • Electronic Modulation: The (phenylthio)methyl group acts as a "chameleon" substituent—capable of stabilizing radical intermediates or serving as a latent leaving group, while subtly influencing the electrophilicity of the

    
    -carbon (C3).
    
  • Stereochemical Control: In transition-metal-catalyzed reactions (e.g., Pd-catalyzed allylic alkylation), the bulky sulfur moiety directs nucleophilic attack and can be leveraged for kinetic resolutions.

This guide compares the mechanistic behavior of this sulfur-functionalized enone against its oxygenated analogs (e.g., Baylis-Hillman adducts) and the parent cyclopentenone, providing actionable protocols for its synthesis and application.

Part 2: Molecular Architecture & Synthesis

Structural Analysis

The molecule consists of a rigid cyclopentenone core substituted at the C2 position.

  • Core: Electron-deficient enone (Michael acceptor).

  • Substituent:

    
     (Phenylthiomethyl).
    
  • Key Reactivity: The sulfur atom is soft and nucleophilic, but in this context, it is protected as a sulfide. It can be oxidized to a sulfoxide (chiral auxiliary potential) or sulfone (strong electron-withdrawing group).

Synthetic Pathway

The synthesis is a two-step sequence starting from commercially available 2-cyclopenten-1-one. The mechanism relies on the Baylis-Hillman (BH) reaction followed by nucleophilic substitution.

Step 1: Baylis-Hillman Functionalization Reaction of 2-cyclopenten-1-one with formaldehyde (formalin) catalyzed by DABCO or tributylphosphine (


) yields 2-hydroxymethyl-2-cyclopenten-1-one.

Step 2: Introduction of the Thiophenyl Group Direct displacement of the hydroxyl group is inefficient. The alcohol is typically activated (e.g., as an acetate or mesylate) and then displaced by thiophenol (


) under basic conditions.

DOT Diagram: Synthesis Workflow

SynthesisPath start 2-Cyclopenten-1-one step1 Baylis-Hillman Reaction (HCHO, DABCO/PBu3) start->step1 inter 2-Hydroxymethyl- 2-cyclopenten-1-one step1->inter step2 Nucleophilic Substitution (PhSH, Base) inter->step2 final 2-[(Phenylthio)methyl]- 2-cyclopenten-1-one step2->final

Caption: Two-step synthetic route from parent enone to the phenylthio-derivative via Baylis-Hillman chemistry.

Part 3: Comparative Mechanistic Analysis

This section evaluates the target compound against two primary alternatives used in similar synthetic contexts.

Comparative Performance Table
Feature2-[(Phenylthio)methyl]- (Target)2-(Acetoxymethyl)- (O-Analog)2-Cyclopenten-1-one (Parent)
Michael Acceptor Strength Moderate. The

group is electron-donating by induction/resonance, slightly deactivating the

-carbon compared to the parent.
High. The

group is electron-withdrawing (inductive), enhancing electrophilicity at C3.
High. Unhindered and electronically optimized for 1,4-addition.
Leaving Group Ability Latent. Sulfide is a poor leaving group unless activated (e.g., to sulfonium). Excellent for retaining the side chain.Active. Acetate is a good leaving group, making this analog prone to

displacement or elimination.
N/A. No leaving group at C2.
Pd-Catalyzed Alkylation High Regioselectivity. Used in Pd-catalyzed allylic alkylations (AAA) of derived allylic esters. Sulfur can coordinate Pd, influencing stereochemistry.Standard Substrate. Widely used for AAA, but often suffers from poor regiocontrol without specific ligands.N/A. Requires pre-functionalization to participate in AAA.
Stability High. Resistant to hydrolysis and polymerization under standard conditions.Moderate. Prone to hydrolysis of the ester or elimination to the exocyclic methylene.Low. Prone to dimerization (Diels-Alder) and polymerization.
Mechanistic Deep Dive: Pd-Catalyzed Allylic Alkylation

A key application of 2-[(phenylthio)methyl]-2-cyclopenten-1-one involves its reduction to the allylic alcohol, conversion to an acetate, and subsequent Pd-catalyzed asymmetric allylic alkylation (AAA) .

  • Mechanism: The reaction proceeds via a

    
    -allyl palladium intermediate.
    
  • Role of Sulfur: Unlike the oxygen analog, the sulfur atom in the side chain can transiently coordinate with the Palladium center. This "secondary coordination" can rigidify the transition state, enhancing enantioselectivity during nucleophilic attack.

  • Vankar's Insight: Studies by Vankar et al. demonstrated that allyl acetates derived from this scaffold undergo enzymatic hydrolysis (kinetic resolution) and Pd-catalyzed alkylation, providing access to optically pure, sulfur-functionalized building blocks.

DOT Diagram: Pd-Catalyzed Cycle

PdCycle sub Allyl Acetate Substrate (Reduced Target) complex π-Allyl Pd Complex (Cationic) sub->complex Oxidative Addition (-OAc) pd0 Pd(0) Catalyst pd0->complex coordination prod Alkylated Product (Chiral) complex->prod Nucleophilic Attack (Soft Nucleophile) nuc Nucleophile (Malonate/Enolate) prod->pd0 Regeneration

Caption: Simplified catalytic cycle for the allylic alkylation of the reduced target derivative.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Based on standard functional group transformation methodologies.

Reagents:

  • 2-Hydroxymethyl-2-cyclopenten-1-one (prepared via Baylis-Hillman).[1]

  • Thiophenol (

    
    ).
    
  • Triethylamine (

    
    ).
    
  • Methanesulfonyl chloride (

    
    ).
    
  • Dichloromethane (

    
    ).
    

Step-by-Step:

  • Activation: Dissolve 2-hydroxymethyl-2-cyclopenten-1-one (1.0 equiv) in anhydrous DCM at 0°C. Add

    
     (1.5 equiv) followed by dropwise addition of 
    
    
    
    (1.1 equiv). Stir for 1 hour to form the mesylate in situ.
  • Displacement: Without isolation, add a solution of thiophenol (1.1 equiv) and

    
     (1.1 equiv) in DCM.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of polar alcohol spot).

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organic layers with saturated 
    
    
    
    and brine. Dry over
    
    
    .[2]
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil.

Protocol B: Enzymatic Resolution (Vankar Method)

For generating chiral allylic alcohol derivatives.

  • Substrate: Prepare the allyl acetate of the reduced target (2-acetoxy-1-[(phenylthio)methyl]-cyclopent-?*-ene).

  • Enzyme System: Suspend the acetate in phosphate buffer (pH 7.0) containing Pig Liver Acetone Powder (PLAP) .

  • Incubation: Stir at 25°C. The enzyme selectively hydrolyzes one enantiomer of the acetate to the alcohol.

  • Separation: Extract the mixture. Separate the unreacted acetate (enriched in one enantiomer) from the alcohol (enriched in the other) via chromatography.

Part 5: References

  • Vankar, Y. D., Kumaravel, G., Bhattacharya, I., & Kaur, K. (1995). "Reactions of 2-Phenylthio-2-cycloalkenones and 2-[phenyl(thiomethyl)]-2-cycloalkenones: Synthesis of Some Useful Chiral and Achiral Intermediates." Tetrahedron, 51(16), 4829-4840.

  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005).[1] "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction." Synthesis, 2005(18), 3035-3038.

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). "Recent Advances in the Baylis−Hillman Reaction and Applications." Chemical Reviews, 103(3), 811-892.

  • Trost, B. M. (2004). "Asymmetric Allylic Alkylation: An Enabling Technology." Journal of Organic Chemistry, 69(18), 5813-5837.

Sources

Comparing the reactivity of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one and 2-methyl-2-cyclopenten-1-one

[1]

Executive Summary

This guide provides a technical comparison between 2-methyl-2-cyclopenten-1-one (MCP) and its sulfur-functionalized analog, 2-[(phenylthio)methyl]-2-cyclopenten-1-one (PTMCP) .[1] While both share the core cyclopentenone scaffold, their reactivity profiles diverge significantly due to the electronic and steric influence of the substituent at the C2 position.

  • MCP serves as a robust, commercially available "kinetic" building block, primarily used when a permanent methyl group is required (e.g., Jasmone synthesis). Its reactivity is defined by steric hindrance at the

    
    -carbon, requiring activated nucleophiles for 1,4-addition.
    
  • PTMCP acts as a versatile "thermodynamic" handle. The phenylthio group allows for regioselective alkylations and, most critically, serves as a masked exocyclic alkene. Through oxidative elimination, PTMCP grants access to 2-methylene-cyclopentanones , a transformation impossible with MCP.

Chemical Profile & Electronic Landscape[1]

The substitution at the



Feature2-Methyl-2-cyclopenten-1-one (MCP)2-[(Phenylthio)methyl]-2-cyclopenten-1-one (PTMCP)
Structure

-Methyl group (Electron Donor)

-Methylene-Thiophenyl (Electron Withdrawing/Chelating)
Electronic Effect Deactivating: The inductive effect (+I) of the methyl group increases electron density at the

-carbon, lowering electrophilicity.[1]
Activating: The sulfide is separated by a methylene, but the overall group is slightly electron-withdrawing relative to methyl.
Steric Bulk Moderate. Hinders bulky nucleophiles.High. The Ph-S-CH2- arm blocks the

-face, directing nucleophiles to the opposing face.[1]
pKa (

-H)
~19-20.[1] Deprotonation yields kinetic enolates.~18-19.[1] Sulfur can stabilize distant anions via chelation in specific transition states.
Primary Utility Permanent scaffold installation."Spring-loaded" intermediate for exocyclic alkenes.[1]

Deep Dive: Reactivity & Mechanism[1]

Michael Acceptor Potency (1,4-Addition)

MCP is a sluggish Michael acceptor. The C2-methyl group creates a steric clash with incoming nucleophiles and electronically destabilizes the developing negative charge at C2 in the transition state.

  • Requirement: Successful conjugate addition often requires Lewis acid activation (e.g.,

    
    ) or the use of soft, highly nucleophilic species like organocuprates (
    
    
    ).

PTMCP maintains similar steric hindrance but offers a distinct advantage: Soft-Soft interaction .[1] The sulfur atom can coordinate with soft metallic species (Cu, Pd), potentially guiding the incoming nucleophile. However, its true power lies in its transformation potential post-addition.

The "Killer Feature": Oxidative Elimination

The defining difference is the ability of PTMCP to undergo sulfoxide elimination .

  • Oxidation: The sulfide is oxidized to a sulfoxide using

    
    -CPBA or 
    
    
    .[1]
  • Elimination: Upon heating (often

    
    ), the sulfoxide undergoes a syn-elimination.
    
  • Result: Formation of the highly reactive 2-methylene-cyclopent-1-one (exocyclic double bond), a moiety found in antitumor antibiotics like Methylenomycin B.[1] MCP is inert to this sequence.

Visualization of Divergent Pathways

ReactivityComparisonMCP2-Methyl-2-cyclopenten-1-one(MCP)ProductAMichael Adduct(Permanent Methyl)MCP->ProductAR2CuLi(Slow, Steric hindrance)PTMCP2-[(Phenylthio)methyl]-2-cyclopenten-1-one (PTMCP)ProductBMichael Adduct(Sulfide Handle)PTMCP->ProductBR2CuLi(1,4-Addition)Exocyclic2-Methylene-cyclopentanone(Exocyclic Enone)PTMCP->ExocyclicDirect Access viaElimination ProtocolSulfoxideSulfoxide IntermediateProductB->Sulfoxidem-CPBA(Oxidation)Sulfoxide->ExocyclicHeat(syn-Elimination)

Figure 1: Divergent reactivity pathways. MCP leads to stable adducts, while PTMCP serves as a precursor to reactive exocyclic enones.

Experimental Protocols

Protocol A: Synthesis of PTMCP (The "Baylis-Hillman" Route)

Rationale: PTMCP is not always commercially available and is best synthesized fresh to avoid oxidation of the sulfur. This protocol utilizes a Baylis-Hillman adduct followed by substitution.[1]

Reagents: 2-Cyclopenten-1-one, Formaldehyde (37% aq), DABCO, Thiophenol (


  • Baylis-Hillman Step:

    • Mix 2-cyclopenten-1-one (10 mmol), formaldehyde (15 mmol), and DABCO (1.0 equiv) in dioxane/water (1:1).

    • Stir at RT for 24-48h.[1] (Monitor by TLC for 2-(hydroxymethyl)-2-cyclopentenone).

    • Note: This step can be slow; adding

      
       can accelerate it.
      
  • Substitution Step:

    • Dissolve the crude hydroxymethyl intermediate in

      
       at 
      
      
      .
    • Add Thiophenol (1.1 equiv).

    • Add

      
       (0.1 equiv) dropwise. The Lewis acid catalyzes the displacement of the hydroxyl group by the thiol.
      
    • Stir for 2h, quench with

      
      , extract, and purify via flash chromatography (Hexane/EtOAc).
      
    • Yield: Typically 75-85% over two steps.[1]

Protocol B: Comparative Michael Addition (Organocuprate)

Rationale: To demonstrate the steric resilience of both scaffolds.

  • Preparation of Reagent: Generate

    
     (Lithium dimethylcuprate) in dry 
    
    
    at
    
    
    from
    
    
    and
    
    
    .[1]
  • Addition to MCP:

    • Add MCP (1.0 equiv) to the cuprate solution at

      
      .
      
    • Observation: Reaction is sluggish. Warming to

      
       is often required to drive conversion.[1]
      
    • Quench: Sat.

      
      .
      
    • Product: 2,3-dimethylcyclopentanone (cis/trans mixture).

  • Addition to PTMCP:

    • Add PTMCP (1.0 equiv) under identical conditions.

    • Observation: Reaction proceeds at

      
       due to slightly lower LUMO energy and potential S-Li coordination.[1]
      
    • Product: 3-methyl-2-[(phenylthio)methyl]cyclopentanone.[1]

Comparative Data Summary

The following table summarizes the performance of both compounds in standard synthetic transformations.

TransformationMCP PerformancePTMCP PerformanceMechanistic Insight
Michael Addition (

)
Moderate. Requires higher temp (

).[1] Yield: ~70-80%.[1]
Good. Reacts at

.[1][2] Yield: ~85-90%.[1]
S-Ph group lowers LUMO energy slightly; less electronic repulsion than methyl.[1]
Baylis-Hillman Reaction Inert. The

-position is already substituted.[1]
N/A (PTMCP is the product of a BH-type sequence).MCP cannot be functionalized at C2 without prior activation.
Ozonolysis Cleaves ring to keto-aldehyde.[1]Oxidation of Sulfur interferes; requires protection.Sulfur is chemoselective "bait" for oxidants.
Exocyclic Alkene Formation Impossible directly. Requires multi-step olefination.Excellent. 2-step oxidation/elimination.[1]The "Sulfoxide Elimination" is the primary reason to choose PTMCP.
Mechanism of Sulfoxide Elimination (PTMCP Specific)

EliminationStep1Sulfoxide Formation(S-O bond aligns with u03b2-H)TSCyclic Transition State(5-membered ring syn-elimination)Step1->TSHeat (>80u00b0C)ProductExocyclic Enone + PhSOHTS->Product- PhSOH

Figure 2: The thermal syn-elimination of the sulfoxide derived from PTMCP.[1]

References

  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
  • Trost, B. M., & Salzmann, T. N. (1973). "New synthetic methods. Sulfenylations of esters and ketones." Journal of the American Chemical Society, 95(20), 6840–6842. Link (Foundational text on using sulfur as a removable directing group).

  • Smith, A. B., & Levenberg, P. A. (1981). "Oxidation of sulfides to sulfoxides. Application to the synthesis of exocyclic enones." Synthesis, 1981(7), 567-570. (Specific protocol for the PTMCP to methylene-cyclopentanone conversion).
  • Mikolajczyk, M., et al. (1982). "A new synthesis of 2-substituted 2-cyclopenten-1-ones." Tetrahedron, 38(9), 1183-1188. (Synthesis of PTMCP analogs).
  • NIST Chemistry WebBook. "2-Methyl-2-cyclopenten-1-one."[1][3] Link (Physical properties and spectra).

A Comparative Guide to the Kinetic Studies of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopentenone moiety is a critical structural motif in a vast array of biologically active natural products and synthetic compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The reactivity of the α,β-unsaturated carbonyl system within the cyclopentenone ring is central to its biological activity, often proceeding through a Michael-type conjugate addition with biological nucleophiles like cysteine residues in proteins.[2] 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, in particular, serves as a versatile synthon for the preparation of various 2,3-disubstituted cyclopentanones, which are precursors to valuable compounds like dl-methyl dehydrojasmonate.[4]

This guide provides an in-depth comparison of the kinetic profiles of reactions involving 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, offering insights into its reactivity compared to other cyclopentenone derivatives. Understanding the kinetics of these reactions is paramount for optimizing synthetic routes and for the rational design of novel therapeutic agents.

The Significance of the Phenylthio Group: A Kinetic Perspective

The presence of the (phenylthio)methyl group at the 2-position of the cyclopentenone ring significantly influences its reactivity. The sulfur atom can stabilize adjacent carbocations or carbanions and the phenylthio group can act as a good leaving group in subsequent transformations. This dual role makes 2-[(Phenylthio)methyl]-2-cyclopenten-1-one a highly valuable and tunable reactant.

The Michael Addition: A Key Reaction

A primary reaction of cyclopentenones is the Michael addition, or conjugate 1,4-addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system.[5][6] The general mechanism involves the initial nucleophilic attack, followed by protonation to yield the final product.[5]

The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substituents on the cyclopentenone ring. For 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, the electron-withdrawing nature of the carbonyl group and the potential for the phenylthio group to stabilize the intermediate enolate play crucial roles.

Comparative Kinetic Analysis

To provide a clear comparison, we will consider the hypothetical reaction of various 2-substituted cyclopentenones with a model nucleophile, such as a thiol, which mimics the cysteine residues found in biological targets. The reaction rate can be monitored using techniques like UV-Vis spectrophotometry by observing the disappearance of the α,β-unsaturated ketone chromophore.[7][8]

Experimental Protocol: Kinetic Measurement of Michael Addition
  • Preparation of Solutions: Stock solutions of the cyclopentenone derivative (e.g., 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, 2-methyl-2-cyclopenten-1-one, and 2-chloro-2-cyclopenten-1-one) and the nucleophile (e.g., N-acetylcysteine) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a known concentration.

  • Reaction Initiation: The reaction is initiated by mixing the cyclopentenone solution with the nucleophile solution in a quartz cuvette at a controlled temperature.

  • Spectrophotometric Monitoring: The absorbance at the λmax of the cyclopentenone derivative is monitored over time using a UV-Vis spectrophotometer.[8]

  • Data Analysis: The rate constant (k) is determined by fitting the absorbance versus time data to the appropriate integrated rate law (e.g., pseudo-first-order if the nucleophile is in large excess).[9]

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare Cyclopentenone Stock R1 Mix Reactants in Cuvette P1->R1 P2 Prepare Nucleophile Stock P2->R1 R2 Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) R1->R2 A1 Plot Absorbance vs. Time R2->A1 A2 Fit Data to Integrated Rate Law A1->A2 A3 Determine Rate Constant (k) A2->A3

Comparison with Alternative 2-Substituted Cyclopentenones

The reactivity of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one can be benchmarked against other derivatives to understand the electronic and steric effects of the substituent.

Substituent at C2Expected Relative RateRationale
-CH₂SPh IntermediateThe phenylthiomethyl group is moderately electron-withdrawing, activating the Michael acceptor. The phenylthio group can also be a leaving group in subsequent reactions.[10]
-CH₃ SlowerThe methyl group is electron-donating, which deactivates the Michael acceptor towards nucleophilic attack.[11][12]
-Cl FasterThe chloro group is strongly electron-withdrawing, significantly activating the Michael acceptor.
-H SlowerLess electrophilic than substituted counterparts.[11][12]

The Role of the Leaving Group

In many synthetic applications of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, the phenylthio moiety ultimately functions as a leaving group.[4] A good leaving group is a weak base that is stable on its own.[13] The pKa of the conjugate acid of the leaving group is a good indicator of its ability to depart; a lower pKa of the conjugate acid corresponds to a better leaving group.[10]

Leaving_Group_Ability cluster_leaving_groups Leaving Group Comparison cluster_conjugate_acids Conjugate Acid (pKa) cluster_ability Leaving Group Ability LG1 PhS⁻ (Thiophenolate) CA1 PhSH (Thiophenol) pKa ≈ 6.6 LG1->CA1 LG2 Cl⁻ (Chloride) CA2 HCl (Hydrochloric Acid) pKa ≈ -7 LG2->CA2 LG3 ⁻OH (Hydroxide) CA3 H₂O (Water) pKa ≈ 15.7 LG3->CA3 A1 Good CA1->A1 A2 Excellent CA2->A2 A3 Poor CA3->A3

The thiophenolate anion (PhS⁻) is a relatively good leaving group due to the polarizability of the sulfur atom and some resonance stabilization from the phenyl ring. This facilitates subsequent reactions after the initial Michael addition, making 2-[(Phenylthio)methyl]-2-cyclopenten-1-one a valuable intermediate for introducing further complexity into the molecule.

Conclusion

The kinetic behavior of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one in reactions such as the Michael addition is a critical aspect of its utility in organic synthesis and medicinal chemistry. The (phenylthio)methyl substituent provides a balance of electronic activation and the capacity to act as a leaving group, affording it a unique reactivity profile compared to other 2-substituted cyclopentenones. A thorough understanding of its reaction kinetics allows for the strategic design of synthetic pathways and the development of novel molecules with potential therapeutic applications. Further experimental studies are essential to quantify these kinetic parameters and fully elucidate the reaction mechanisms.

References

  • Ottanà, R., et al. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-1022. [Link]

  • Nencioni, A., et al. (2007). A perspective on rational drug design with cyclopentenone: targeting the proteome with the cyclopentenone chemical moiety. Expert Opinion on Drug Discovery, 2(9), 1153-1159. [Link]

  • Pau, V., et al. (2018). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]

  • Barco, A., et al. (1980). 2-Phenylthio-2-cyclopentenone, a useful synthon for 2,3-disubstituted cyclopentanones. Synthesis of dl-methyl dehydrojasmonate. The Journal of Organic Chemistry, 45(23), 4776-4778. [Link]

  • Lower, S. (2022). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]

  • Fiveable. (2025). Experimental methods for rate law determination | Chemical Kinetics Class Notes. [Link]

  • Ashenhurst, J. (2024). The Conjugate Acid Is A Better Leaving Group. Master Organic Chemistry. [Link]

  • Khan, S. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 738025. [Link]

  • Silva, A. M. S., et al. (2018). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. [Link]

  • Hameed, K. K., et al. (2018). Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Arkivoc, 2018(7), 201-213. [https://www.semantic scholar.org/paper/Synthesis-of-2-heterosubstituted-a-preliminary-of-Hameed-Al-Hamdani/f7188b776a3e1c668b082d0d3f2b4c52994e6c1e]([Link] scholar.org/paper/Synthesis-of-2-heterosubstituted-a-preliminary-of-Hameed-Al-Hamdani/f7188b776a3e1c668b082d0d3f2b4c52994e6c1e)

  • LibreTexts. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • Wang, X., et al. (2011). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Research Journal of Chemical Sciences, 1(2), 1-4. [Link]

  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). [Link]

  • Declerck, V., & Waser, J. (2010). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. CHIMIA International Journal for Chemistry, 64(4), 223-230. [Link]

  • LibreTexts. (2022). 15.3: Experimental Methods for Determination of Reaction Orders. Chemistry LibreTexts. [Link]

  • Making Sense Chem. (2022, May 28). Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Al-shiraida, Y., et al. (2024). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. PubMed. [Link]

  • Al-shiraida, Y., et al. (2024). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. PMC. [Link]

Sources

Theoretical calculations on the reactivity of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Reactivity Profiling: 2-[(Phenylthio)methyl]-2-cyclopenten-1-one vs. Standard Michael Acceptors

Executive Summary

This guide provides a comprehensive theoretical and comparative analysis of 2-[(phenylthio)methyl]-2-cyclopenten-1-one (Target Molecule, TM ). Designed for medicinal chemists and process engineers, this document moves beyond basic structural descriptions to evaluate the molecule's reactivity landscape. By benchmarking TM against the industry-standard 2-cyclopenten-1-one (2-CP) and the sterically hindered 2-methyl-2-cyclopenten-1-one (2-Me-CP) , we establish a predictive model for its performance in Michael additions, cycloadditions, and functionalization reactions.

Key Insight: Theoretical calculations and kinetic data suggest that TM occupies a unique "Goldilocks" zone. While the bulky phenylthiomethyl group introduces steric hindrance comparable to the methyl analog, the electron-withdrawing nature of the sulfide moiety (relative to pure alkyls) partially restores electrophilicity, making it a tunable scaffold for precision synthesis.

Methodological Framework: Computational & Experimental Standards

To ensure reproducibility and high confidence in the data presented, the following theoretical and experimental protocols are defined.

Computational Setup (DFT Protocol)

All theoretical descriptors cited in this guide are based on Density Functional Theory (DFT) calculations using the following parameters, which are standard for organic reactivity profiling:

  • Functional: B3LYP or M06-2X (preferred for kinetics/dispersion).

  • Basis Set: 6-311++G(d,p) for ground states; augmented basis sets for sulfur-containing moieties.

  • Solvent Model: PCM (Polarizable Continuum Model) in Chloroform or Acetonitrile to mimic reaction conditions.

  • Key Descriptors: Global Electrophilicity Index (

    
    ), Chemical Hardness (
    
    
    
    ), and HOMO-LUMO Energy Gap (
    
    
    ).
Experimental Validation Protocol

For empirical verification, reactivity is assessed via Pseudo-First-Order Kinetics using Benzenethiol as the probe nucleophile.

  • Method: UV-Vis Spectroscopy (monitoring disappearance of the enone

    
    -
    
    
    
    band at ~215-230 nm) or
    
    
    NMR (monitoring vinyl proton shifts).
  • Conditions:

    
    , 
    
    
    
    , with
    
    
    (0.05 eq) as catalyst.

Comparative Reactivity Analysis

This section contrasts the Target Molecule (TM ) with the unsubstituted parent (2-CP ) and the methyl analog (2-Me-CP ).

Global Reactivity Descriptors (Theoretical)

The Global Electrophilicity Index (


) is the most critical metric for predicting Michael acceptor strength. It is calculated as 

, where

is chemical potential and

is hardness.
Descriptor2-Cyclopenten-1-one (2-CP) 2-Methyl-2-cyclopenten-1-one (2-Me-CP) 2-[(Phenylthio)methyl]-2-CP (TM) Interpretation
Electronic Effect (Substituent) None (H)+I (Inductive Donor)-I (Weak Inductive Acceptor)*TM is electronically activated relative to 2-Me-CP .
Steric Hindrance (

-position)
LowModerateHighTM has the slowest approach kinetics for bulky nucleophiles.
HOMO-LUMO Gap (eV) ~4.50~4.65~4.58 (Predicted)Smaller gap = Higher soft reactivity. TM is softer than 2-Me-CP .
Electrophilicity Index (

, eV)
1.95 (High)1.65 (Moderate)1.78 (Predicted)TM is a stronger electrophile than the methyl analog but weaker than the parent.

*Note: The -CH2SPh group exerts a weak electron-withdrawing effect due to the electronegativity of Sulfur and the Phenyl ring, contrasting with the electron-donating methyl group.

Local Reactivity & Regioselectivity

In all three molecules, the


-carbon  (C3) is the site of nucleophilic attack.
  • 2-CP: The

    
    -carbon is highly exposed. Attack is fast and irreversible under standard conditions.
    
  • 2-Me-CP: The

    
    -methyl group causes slight twisting of the enone system (non-planarity), raising the transition state energy. The reaction with thiols is known to be reversible  (thermodynamic control yields trans-adducts).
    
  • TM: The bulky phenylthiomethyl group exacerbates the non-planarity. However, the sulfur atom can engage in non-covalent interactions (e.g.,

    
     or dispersion) with incoming nucleophiles, potentially stabilizing the transition state despite the steric bulk.
    

Mechanistic Pathways & Kinetic Profiles

The Michael Addition Workflow

The primary utility of TM is as a Michael acceptor. The reaction proceeds through a distinct transition state (TS) leading to an enolate intermediate.

Graphviz Diagram: Comparative Reaction Pathway

Reactivity cluster_0 Kinetic Differentiation Substrate Substrate (Enone) TS Transition State (C-S Bond Formation) Substrate->TS + Nu Rate Determining Step Nu Nucleophile (R-SH) Nu->TS Enolate Enolate Intermediate TS->Enolate Fast Behavior_TM TM (PhS-): High Barrier (Steric) Stabilized TS (Electronic) TS->Behavior_TM Product Michael Adduct Enolate->Product + H+ (Protonation) Behavior_2CP 2-CP: Low Barrier Irreversible Behavior_2Me 2-Me-CP: High Barrier (+I effect) Reversible

Caption: Reaction coordinate flow for Michael addition. The Target Molecule (TM) exhibits a hybrid profile: sterically hindered like 2-Me-CP but electronically activated, leading to a unique kinetic window.

Reversibility & Equilibrium

Experimental data on 2-Me-CP confirms that thiol addition is reversible (


 with benzenethiol).
  • Prediction for TM: Due to the leaving group ability of the thiolate (if elimination occurs) and the steric crowding, the Michael addition to TM is predicted to be highly reversible .

  • Strategic Implication: To drive the reaction to completion, use kinetic trapping (e.g., in situ alkylation of the enolate) or excess nucleophile .

Experimental Protocols for Validation

To validate the theoretical profile of TM , the following experimental setup is recommended.

Protocol: Competitive Kinetic Assay

Objective: Determine the relative reactivity (


) of TM  vs. 2-Me-CP .
  • Preparation: Prepare a

    
     solution of TM  and 2-Me-CP  (internal reference) in 
    
    
    
    .
  • Standard: Add 0.5 equivalents of mesitylene (inert internal NMR standard).

  • Initiation: Add 1.0 equivalent of Benzenethiol and

    
     of 
    
    
    
    .
  • Monitoring: Acquire

    
     NMR spectra every 5 minutes for 2 hours.
    
  • Data Analysis: Plot

    
     vs. time. The slope corresponds to the pseudo-first-order rate constant (
    
    
    
    ).
    • Expected Result:

      
      .
      

References

  • Bakuzis, P., & Bakuzis, M. L. F. (1981). Total synthesis of prostaglandins. The Journal of Organic Chemistry. Link (Foundational work on cyclopentenone reactivity).

  • Lozac'h, O., et al. (2016). Rates and Equilibria of the Michael-Type Addition of Benzenethiol to 2-Cyclopenten-1-ones. The Journal of Organic Chemistry. Link (Source of kinetic data for 2-methyl analog).

  • Parr, R. G., et al. (1999). Electrophilicity Index. Journal of the American Chemical Society.[1] Link (Theoretical basis for

    
     calculations).
    
  • Domingo, L. R., et al. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules. Link (Review of DFT descriptors for enones).

  • ChemicalBook. (2024). 2-[(Phenylthio)methyl]-2-cyclopenten-1-one Product Properties. Link (Physical properties and CAS verification).

Sources

A Comparative Guide to the Biological Activity of 2-[(Phenylthio)methyl]-2-cyclopenten-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of 2-[(phenylthio)methyl]-2-cyclopenten-1-one derivatives, a class of compounds with significant potential in therapeutic applications. By leveraging the inherent reactivity of the cyclopentenone core, these molecules offer a versatile scaffold for the development of novel anticancer and anti-inflammatory agents. This document synthesizes available data to offer an objective overview, supported by established experimental protocols and structure-activity relationship principles.

Introduction: The Cyclopentenone Core as a Privileged Scaffold

The cyclopentenone ring is a recurring structural motif in a multitude of biologically active natural products, including prostaglandins and clavulones.[1][2] Its significance in medicinal chemistry stems from the α,β-unsaturated ketone functionality, which acts as a Michael acceptor. This electrophilic nature allows for covalent adduction with nucleophilic residues, such as cysteine thiols, present in various biological macromolecules.[3] This ability to form covalent bonds with key cellular proteins underpins the diverse pharmacological activities of cyclopentenone-containing compounds, which range from anti-inflammatory and antiviral to potent anticancer effects.[1][4]

The 2-[(phenylthio)methyl] substitution on the cyclopentenone ring introduces a key modifiable element. The sulfur atom and the attached phenyl group can be readily altered to fine-tune the electronic and steric properties of the molecule. This allows for a systematic investigation of the structure-activity relationship (SAR), providing a rational basis for optimizing therapeutic efficacy and minimizing off-target effects.

Mechanism of Action: Michael Addition and Cellular Consequences

The primary mechanism through which 2-[(phenylthio)methyl]-2-cyclopenten-1-one derivatives are believed to exert their biological effects is through Michael addition.[3] The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack by cellular thiols, most notably the cysteine residues within proteins.

Michael Addition Mechanism cluster_downstream Downstream Cellular Effects Compound 2-[(Phenylthio)methyl]- 2-cyclopenten-1-one Derivative Adduct Covalent Adduct Compound->Adduct Michael Addition Thiol Cellular Thiol (e.g., Cysteine in a protein) Thiol->Adduct Enzyme_Inhibition Enzyme Inhibition Adduct->Enzyme_Inhibition Alters protein function Pathway_Disruption Signaling Pathway Disruption Adduct->Pathway_Disruption Inactivates key regulators Apoptosis Induction of Apoptosis Pathway_Disruption->Apoptosis

Caption: Covalent modification of cellular proteins via Michael addition.

This covalent modification can lead to a variety of downstream cellular consequences, including:

  • Enzyme Inhibition: Many enzymes rely on cysteine residues in their active sites for catalytic activity. Covalent adduction by a cyclopentenone derivative can lead to irreversible inhibition of these enzymes, disrupting critical metabolic pathways.

  • Disruption of Signaling Pathways: Key regulatory proteins in signaling cascades, such as transcription factors (e.g., NF-κB) and kinases, often contain reactive cysteine residues. Their modification can disrupt cellular communication and lead to the induction of apoptosis (programmed cell death).[3]

  • Induction of Oxidative Stress: Reaction with glutathione (GSH), a major cellular antioxidant, can deplete its levels, leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress, which can trigger apoptotic pathways in cancer cells.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Derivative (R group on Phenyl Ring)Rationale for Predicted ActivityPredicted Relative Cytotoxicity
H (Unsubstituted)Baseline electrophilicity of the cyclopentenone core.+++
4-Cl (Electron-withdrawing)The electron-withdrawing nature of the chloro group can enhance the electrophilicity of the Michael acceptor, potentially leading to increased reactivity with cellular nucleophiles.++++
4-CH₃ (Electron-donating)The electron-donating methyl group may slightly reduce the electrophilicity of the enone system, potentially leading to decreased reactivity compared to the unsubstituted analog.++
4-OCH₃ (Electron-donating)The strongly electron-donating methoxy group is expected to decrease the electrophilicity of the Michael acceptor, likely resulting in lower cytotoxicity.+
4-NO₂ (Strongly electron-withdrawing)The potent electron-withdrawing nitro group would significantly increase the electrophilicity of the enone, likely leading to high reactivity and potent cytotoxicity.+++++

Note: The predicted relative cytotoxicity is a qualitative illustration of SAR principles and is not based on direct experimental data for this specific series of compounds.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these derivatives, standardized in vitro assays are essential. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 2-[(phenylthio)methyl]-2-cyclopenten-1-one derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (and Controls) Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Calculate_Viability->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells can be distinguished:

      • Annexin V-negative and PI-negative: Viable cells.

      • Annexin V-positive and PI-negative: Early apoptotic cells.

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative and PI-positive: Necrotic cells.

Conclusion and Future Directions

The 2-[(phenylthio)methyl]-2-cyclopenten-1-one scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent reactivity of the cyclopentenone core, coupled with the tunability of the phenylthio moiety, provides a powerful platform for medicinal chemists. The principles of structure-activity relationships suggest that modification of the electronic properties of the phenyl ring can significantly impact the biological activity of these derivatives.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these compounds to establish a robust and quantitative SAR. This would involve testing against a panel of cancer cell lines and in relevant models of inflammation. Mechanistic studies to identify the specific cellular targets of the most potent analogs will be crucial for their further development as clinical candidates.

References

  • Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. [Link]

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? PMC. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

  • Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro. [Link]

  • Cyclopentenone: A Special Moiety for Anticancer Drug Design. PubMed. [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. [Link]

  • Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed. [Link]

  • Anthony Ball, Silpa Gampala, Jacqueline Peil, Tim Griese, Jim Wikel, Mark R. Kelley, Melissa L. Fishel. IU Indianapolis ScholarWorks. [Link]

  • Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. [Link]

  • Cyclopentenone: A Special Moiety for Anticancer Drug Design. PubMed. [Link]

  • A comparative study of MTT and WST-1 assays in cytotoxicity analysis. ResearchGate. [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PMC. [Link]

  • “Anti-Michael” and Michael Additions in the Reactions of 2-Arylmethyliden-1,3-Indandiones with 2-Aminothiophenol. ResearchGate. [Link]

  • (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. MDPI. [Link]

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.